Pyriclor
Description
Properties
IUPAC Name |
2,3,5-trichloro-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-9-5(8)3(7)4(2)10/h1H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVIFVALDYTCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=C(N1)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042354 | |
| Record name | Pyriclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1970-40-7 | |
| Record name | Pyriclor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1970-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyriclor [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001970407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyriclor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PYRICLOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68ACR3FCDY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Pyriclor Herbicide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of the herbicide Pyriclor. It details the biochemical pathways affected, summarizes the key experimental findings that elucidated this mechanism, and offers representative protocols for further investigation.
Executive Summary
This compound (2,3,5-trichloro-4-pyridinol) is a selective herbicide primarily recognized for its activity against grassy weeds. Its herbicidal effect stems from the inhibition of carotenoid biosynthesis . This disruption of a critical pigment pathway leads to the rapid photodegradation of chlorophyll and subsequent destruction of the chloroplast, ultimately resulting in plant death. While other potential mechanisms, such as interference with auxin metabolism, have been postulated, the primary and experimentally supported mode of action is the inhibition of carotenoid synthesis.[1][2]
Core Mechanism of Action: Inhibition of Carotenoid Biosynthesis
The definitive evidence for this compound's mechanism of action points to its role as an inhibitor of the carotenoid biosynthetic pathway. In susceptible plants, this compound treatment leads to the accumulation of several key carotenoid precursors.
Biochemical Pathway and Site of Inhibition
The carotenoid biosynthesis pathway is crucial for protecting chlorophyll from photo-oxidation. This compound disrupts this pathway, causing an accumulation of the colorless precursors phytoene and phytofluene, as well as the colored precursor ζ-carotene.[1][2][3] This accumulation indicates that this compound inhibits the desaturation steps that convert these molecules into downstream carotenoids like lycopene, and subsequently β-carotene and xanthophylls.
The specific enzymes likely inhibited by this compound are:
-
Phytoene desaturase (PDS)
-
ζ-carotene desaturase (ZDS)
By blocking these enzymes, this compound prevents the formation of the colored carotenoids that are essential for quenching excess light energy and protecting chlorophyll.
dot
Caption: Mechanism of this compound via inhibition of carotenoid biosynthesis.
Downstream Effects
The absence of protective carotenoids leaves chlorophyll vulnerable to damage from excess light energy. This leads to:
-
Photo-oxidation of Chlorophyll: Light energy absorbed by chlorophyll is not properly dissipated, leading to the formation of reactive oxygen species that destroy the chlorophyll molecule.[2]
-
Chloroplast Disruption: The oxidative damage extends to the chloroplast membranes, leading to their breakdown.[2]
-
Visual Symptoms: The destruction of pigments results in the characteristic "bleaching" or whitening of the plant foliage, a hallmark of carotenoid biosynthesis inhibitors.[4]
Quantitative Data
A review of publicly available scientific literature reveals a notable absence of specific quantitative data for this compound, such as enzyme inhibition constants (IC50 or Ki values) or detailed dose-response curves from modern assays. The primary research was conducted in 1971, and further detailed biochemical characterization does not appear to be widely published.[1][2][3]
For context, modern studies on other carotenoid biosynthesis inhibitors, such as those targeting Phytoene Desaturase (PDS), often present data in the following format:
| Herbicide (Class) | Target Enzyme | IC50 Value (nM) | Plant Species |
| Hypothetical Data | |||
| Norflurazon (Pyridazinone) | Phytoene Desaturase | 20-100 | Various |
| Fluridone (Pyridine) | Phytoene Desaturase | 10-50 | Various |
| This compound (Pyridinol) | PDS / ZDS | Not Available | Wheat, etc. |
Note: The table above is for illustrative purposes to show typical data presentation. Specific values for this compound are not available in the cited literature.
Experimental Protocols
The following sections describe the methodologies used to identify the mechanism of action of this compound, based on the foundational study by Burns et al. (1971) and supplemented with modern standard practices.
Pigment Accumulation Analysis in Etiolated Seedlings
This experiment is designed to identify which precursors in a pigment pathway accumulate when the pathway is inhibited.
Objective: To determine the effect of this compound on carotenoid and chlorophyll levels and to identify accumulated carotenoid precursors.
Methodology:
-
Plant Growth: Wheat (Triticum aestivum L.) seeds are germinated and grown in vermiculite in complete darkness (etiolated growth) for 8-10 days. This prevents chlorophyll production and allows for the study of carotenoid synthesis.
-
Herbicide Application: A solution of this compound (e.g., at a concentration of 10^-3 M) is applied to the growth medium. Control plants receive a solution without the herbicide.
-
Pigment Extraction: After a set incubation period (e.g., 48 hours), the shoots of both treated and control seedlings are harvested. Pigments are extracted by homogenizing the tissue in a solvent, typically acetone or a methanol/petroleum ether mixture.
-
Spectrophotometric Analysis: The total chlorophyll and carotenoid content can be estimated using a spectrophotometer by measuring absorbance at specific wavelengths.
-
Chromatographic Separation: The extracted pigments are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Precursor Identification: The separated compounds from treated plants are identified by comparing their chromatographic mobility (Rf values or retention times) and absorption spectra to known standards of carotenoid precursors like phytoene, phytofluene, and ζ-carotene.
// Edges between subgraphs etiolation -> treatment_group; etiolation -> control_group; treatment_group -> harvest; control_group -> harvest; }
References
- 1. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
Pyriclor's Impact on the Carotenoid Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the herbicide Pyriclor and its effects on the carotenoid biosynthesis pathway in plants. The information is compiled from foundational and subsequent research, offering a core understanding for professionals in agricultural science and drug development.
Executive Summary
This compound is an herbicide that induces a characteristic bleaching effect in susceptible plants. Its primary mode of action is the inhibition of carotenoid biosynthesis, a critical pathway for plant survival.[1][2][3] This inhibition leads to the accumulation of colorless carotenoid precursors, specifically phytoene, phytofluene, and ζ-carotene.[1][2] The absence of protective carotenoids results in the rapid photodestruction of chlorophyll and the disruption of chloroplast integrity, ultimately leading to plant death.[2] The accumulation of phytoene, phytofluene, and ζ-carotene strongly indicates that this compound targets the enzyme phytoene desaturase (PDS), a key regulatory point in the carotenoid pathway.[4][5]
Data Presentation
Table 1: Effect of this compound on Carotenoid Precursors in Etiolated Wheat Seedlings
| Carotenoid Precursor | Untreated Control | This compound-Treated |
| Phytoene | Not detected or trace amounts | Accumulated[1][2] |
| Phytofluene | Not detected or trace amounts | Accumulated[1][2] |
| ζ-Carotene | Not detected or trace amounts | Accumulated[1][2] |
| Colored Carotenoids (e.g., β-carotene, Lutein) | Present | Significantly reduced or absent[1][2] |
Data is a qualitative summary based on the findings of Burns et al. (1971) as reported in multiple sources.
Mechanism of Action: Inhibition of Phytoene Desaturase
The carotenoid biosynthesis pathway is a vital process in plants, producing pigments essential for photosynthesis and photoprotection. This compound disrupts this pathway at a critical juncture.
The Carotenoid Biosynthesis Pathway and this compound's Point of Inhibition
The accumulation of phytoene, phytofluene, and ζ-carotene points to the inhibition of the enzyme phytoene desaturase (PDS) . PDS is responsible for the desaturation of phytoene, a 40-carbon precursor, introducing double bonds to form colored carotenoids. By blocking this step, this compound causes a metabolic bottleneck, leading to the buildup of the upstream, colorless precursors.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 5. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
An In-depth Technical Guide to the Synthesis of Pyriclor from 4-Pyridinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Pyriclor (2,3,5-trichloro-4-pyridinol), a significant molecule in the agrochemical industry. While direct, experimentally validated protocols for the synthesis of this compound from 4-pyridinol derivatives are not extensively published in readily available scientific literature, this document outlines the most plausible synthetic route based on established principles of pyridine chemistry. This guide also includes a hypothetical, yet detailed, experimental protocol, quantitative data for related compounds to provide context, and visualizations to aid in understanding the synthetic workflow.
Introduction to this compound
This compound, with the chemical formula C₅H₂Cl₃NO, is a chlorinated derivative of 4-pyridinol. It is primarily known for its herbicidal properties, functioning by inhibiting photosynthetic processes in plants. The synthesis of this compound and its analogues continues to be of interest for the development of new crop protection agents.
Proposed Synthetic Pathway: Direct Chlorination of 4-Pyridinol
The most direct and plausible method for the synthesis of this compound from a 4-pyridinol derivative is through the direct chlorination of 4-hydroxypyridine (also known as 4-pyridone). This electrophilic aromatic substitution reaction involves the introduction of three chlorine atoms onto the pyridine ring at the 2, 3, and 5 positions.
Caption: Proposed synthetic pathway for this compound.
Hypothetical Experimental Protocol
The following is a detailed, albeit hypothetical, experimental protocol for the synthesis of this compound via the direct chlorination of 4-hydroxypyridine. This protocol is based on general principles of chlorination of aromatic heterocyclic compounds.[1]
3.1. Materials
| Reagent/Material | Formula | CAS Number | Notes |
| 4-Hydroxypyridine | C₅H₅NO | 626-64-2 | Starting material |
| Sulfuryl chloride | SO₂Cl₂ | 7791-25-5 | Chlorinating agent |
| Chloroform (anhydrous) | CHCl₃ | 67-66-3 | Solvent |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 144-55-8 | For quenching |
| Anhydrous sodium sulfate | Na₂SO₄ | 7757-82-6 | Drying agent |
| Ethyl acetate | C₄H₈O₂ | 141-78-6 | Extraction solvent |
| Silica gel | SiO₂ | 7631-86-9 | For column chromatography |
| Standard laboratory glassware | - | - | Flame-dried |
| Inert gas (Nitrogen or Argon) | N₂ / Ar | - | For atmosphere control |
3.2. Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, dissolve 4-hydroxypyridine in anhydrous chloroform under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add a stoichiometric excess (e.g., 3-4 equivalents) of sulfuryl chloride dropwise to the cooled solution. The reaction is exothermic and the temperature should be carefully monitored and controlled.[1]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench any unreacted sulfuryl chloride by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain pure 2,3,5-trichloro-4-pyridinol.[1]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound as described in the hypothetical protocol.
Caption: General workflow for this compound synthesis.
Quantitative Data (Contextual)
| Starting Material | Product | Yield (%) | Reference |
| Pentachloropyridine | 2,3,5-Trichloropyridine | 77 | U.S. Patent 4,111,938A |
Conclusion
The synthesis of this compound from 4-pyridinol derivatives, primarily through direct chlorination, represents a feasible and logical synthetic route. Although a detailed, experimentally validated protocol is not widely published, the hypothetical procedure outlined in this guide, based on fundamental organic chemistry principles, provides a strong foundation for researchers and scientists in the field. Further experimental investigation is necessary to optimize reaction conditions and fully characterize the synthesis in terms of yield, purity, and scalability. The information and visualizations provided herein are intended to serve as a valuable resource for professionals engaged in the research and development of novel agrochemicals.
References
An In-depth Technical Guide to CAS Number 1970-40-7 (Pyriclor) for Researchers and Drug Development Professionals
Introduction
Pyriclor, identified by CAS number 1970-40-7, is a chemical compound known scientifically as 2,3,5-Trichloro-4-pyridinol.[1][2] Primarily recognized for its potent herbicidal properties, this compound has been utilized in agricultural settings to control a variety of weeds. This technical guide aims to provide a comprehensive overview of this compound, focusing on its chemical properties, synthesis, mechanism of action, and available toxicological data. While its applications in drug discovery and development are not established, this document will consolidate the existing scientific knowledge to serve as a foundational resource for researchers and professionals in these fields who may be interested in the biological activities of chlorinated pyridinols.
Chemical and Physical Properties
This compound is a chlorinated derivative of pyridinol with a molecular formula of C₅H₂Cl₃NO.[1] Its structure is characterized by a pyridine ring substituted with three chlorine atoms and a hydroxyl group. The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₃NO | [1] |
| Molecular Weight | 198.43 g/mol | [1] |
| Appearance | White crystalline or irregularly flaked solid | |
| Odor | Very faint mercaptan-type odor | |
| Solubility | Not soluble in water | |
| Melting Point | 216 °C |
Synthesis
The synthesis of this compound (2,3,5-Trichloro-4-pyridinol) typically involves the conversion of its precursor, 2,3,5-trichloropyridine. Several patented methods describe the preparation of 2,3,5-trichloropyridine from starting materials such as pentachloropyridine or 2,3,5,6-tetrachloropyridine through a reaction with metallic zinc in a strongly alkaline aqueous solution.
While a detailed, publicly available experimental protocol for the final hydroxylation step to yield this compound is not extensively documented in peer-reviewed literature, the general transformation from a chlorinated pyridine to a pyridinol can be achieved through nucleophilic substitution with a hydroxide source.
Mechanism of Action
The primary and most well-documented biological activity of this compound is its herbicidal effect, which is attributed to the inhibition of carotenoid biosynthesis in plants.[1] A key study by Burns, Buchanan, and Carter in 1971 elucidated this mechanism.[1]
Inhibition of carotenoid synthesis leads to the photodestruction of chlorophyll and disruption of chloroplasts, ultimately causing the death of the plant. Some research also suggests that this compound may interfere with auxin metabolism, a critical pathway for plant growth, although this mechanism is less clearly defined.
Signaling Pathway and Experimental Workflow
The following diagram illustrates the proposed mechanism of action of this compound as a herbicide, leading to plant death.
Toxicological Data
Limited toxicological data for this compound is available. The acute oral lethal dose (LD50) in rats has been reported as 80 mg/kg. This indicates a moderate level of toxicity upon acute ingestion. This compound is also listed in the U.S. Environmental Protection Agency's (EPA) Endocrine Disruptor Screening Program, suggesting potential for interaction with the endocrine system. However, detailed studies on its effects on mammalian cells, specific enzymes, or its potential as a drug molecule are currently lacking in the public domain.
Applications in Research and Drug Development
To date, the research on this compound has been predominantly focused on its agricultural applications as a herbicide. There is a significant gap in the literature regarding its potential applications in drug discovery and development. The compound's ability to inhibit a specific biosynthetic pathway in plants could, in principle, suggest that it or its derivatives might be explored for inhibitory activity against enzymes in other organisms, including those relevant to human diseases.
The chlorinated pyridine scaffold is present in some pharmacologically active molecules. Therefore, understanding the synthesis and biological activity of this compound could provide a starting point for medicinal chemists interested in exploring this chemical space for new therapeutic agents. However, extensive research, including screening against various targets and comprehensive toxicological profiling, would be necessary to ascertain any potential for drug development.
Conclusion
This compound (CAS 1970-40-7) is a well-characterized herbicide with a primary mechanism of action involving the inhibition of carotenoid biosynthesis. While its chemical properties, synthesis, and herbicidal activity are documented, its potential relevance to drug discovery and development remains largely unexplored. This guide provides a consolidated source of the available technical information for researchers and professionals who may wish to investigate the biological effects of this chlorinated pyridinol further in a non-agricultural context. The lack of data on its effects on mammalian systems represents a key area for future research.
References
Pyriclor: A Technical Guide to Studying Chlorophyll Photodestruction
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides an in-depth technical guide on the use of Pyriclor (2,3,5-trichloro-4-pyridinol) as a specialized tool for investigating the mechanisms of chlorophyll photodestruction in plants. This compound acts as a potent inhibitor of carotenoid biosynthesis, which secondarily induces the photo-oxidation of chlorophyll. This predictable mode of action makes it an invaluable chemical probe for studying photoprotective mechanisms, singlet oxygen-mediated damage, and associated retrograde signaling pathways. This guide details this compound's mechanism of action, presents quantitative data on its effects, provides detailed experimental protocols for its application, and visualizes the key biological and experimental pathways involved.
Introduction to this compound
This compound is a pyridinol-based herbicide known to induce rapid bleaching of foliage in susceptible plants upon exposure to light.[1] Its phytotoxicity is not a result of direct interaction with chlorophyll, but rather the systematic dismantling of the plant's natural photoprotective systems.[2][3][4] By inhibiting the synthesis of carotenoids, this compound exposes chlorophyll molecules to the damaging effects of excess light energy, leading to their destruction. This characteristic allows researchers to precisely induce and study the processes of photo-oxidation and the subsequent cellular responses in a controlled manner.
Mechanism of Action: Indirect Induction of Photodestruction
The primary molecular target of this compound is Phytoene Desaturase (PDS) , a critical enzyme in the carotenoid biosynthesis pathway.[2]
-
Inhibition of Phytoene Desaturase (PDS): this compound blocks the desaturation of phytoene, the first colorless carotenoid precursor. This inhibition prevents the formation of colored carotenoids such as ζ-carotene, lycopene, and ultimately β-carotene and xanthophylls.[2][3][4]
-
Accumulation of Precursors: The blockage of PDS leads to the accumulation of upstream precursors, primarily phytoene, phytofluene, and ζ-carotene.[2][3]
-
Loss of Photoprotection: Carotenoids are essential for photoprotection. They quench the triplet state of chlorophyll (³Chl*) and scavenge reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), which are generated under high light conditions.[5][6]
-
Singlet Oxygen (¹O₂) Generation: Without carotenoids to dissipate excess energy, excited chlorophyll molecules transfer energy to molecular oxygen (O₂), generating highly destructive ¹O₂.[5]
-
Chlorophyll Photodestruction: Singlet oxygen rapidly attacks and oxidizes chlorophyll molecules, leading to the characteristic bleaching or "photodestruction" observed in treated plants.[2][4]
The following diagram illustrates the inhibition of the carotenoid biosynthesis pathway by this compound.
Quantitative Effects of this compound on Photosynthetic Pigments
The foundational research by Burns, Buchanan, and Carter (1971) demonstrated that this compound's effect is light-dependent. In low light (approx. 60 foot-candles), chlorophyll could accumulate. However, under high light (approx. 4000 foot-candles), the accumulated chlorophyll was unstable and rapidly destroyed.[2]
While the specific quantitative data from the original 1971 study is not available in the searched literature, the established effect is a significant reduction in chlorophyll and total carotenoid content, coupled with an accumulation of carotenoid precursors. For context, the following table provides representative baseline pigment concentrations for healthy, untreated wheat seedlings, the model organism used in the original studies.
Table 1: Representative Pigment Content in Untreated Wheat Seedlings
| Pigment | Concentration (mg/100g Dry Mass) | Data Source(s) |
|---|---|---|
| Chlorophyll a | ~ 450 - 480 | |
| Chlorophyll b | ~ 130 - 150 | |
| Total Chlorophylls (a+b) | ~ 580 - 630 | |
| Total Carotenoids | ~ 50 - 55 | |
| Chlorophyll a/b Ratio | ~ 3.1 - 3.3 |
| Total Chlorophylls/Carotenoids Ratio| ~ 11.0 - 11.5 | |
Note: In this compound-treated plants under high light, values for chlorophylls and total carotenoids would be expected to decrease significantly, while levels of precursors like phytoene would increase.
Experimental Protocols
The following protocols provide a framework for using this compound to study chlorophyll photodestruction.
Protocol 1: Plant Treatment and Induction of Photodestruction
This protocol describes the treatment of wheat seedlings to induce carotenoid deficiency.
-
Plant Growth:
-
Sow wheat seeds (e.g., Triticum aestivum L.) in vermiculite or a suitable soil mix in light-proof containers.
-
Germinate and grow seedlings in complete darkness (etiolation) for 7-10 days at approximately 25°C to prevent initial chlorophyll synthesis.
-
-
This compound Application:
-
Prepare a stock solution of this compound. The concentration will need to be optimized, but a starting point based on similar herbicides is in the range of 10-100 µM.
-
On day 7-10, apply the this compound solution to the growth medium, ensuring even distribution. Use a control group treated with a solvent-only solution.
-
Allow the etiolated seedlings to absorb the herbicide for 24-48 hours in darkness.
-
-
Induction of Photodestruction:
-
Expose the treated and control seedlings to a high light intensity (e.g., >500 µmol m⁻² s⁻¹ or ~4000 foot-candles).
-
Observe the onset of bleaching in the this compound-treated seedlings over the next 24-72 hours. Control seedlings should remain green.
-
Harvest leaf tissue for analysis at desired time points after light exposure.
-
Protocol 2: Pigment Extraction and Spectrophotometric Quantification
This protocol is for measuring the concentration of chlorophylls and carotenoids.[5]
-
Tissue Homogenization:
-
Harvest a known fresh weight of leaf tissue (e.g., 0.1 - 0.5 g).
-
Immediately homogenize the tissue in a mortar and pestle or a tissue homogenizer with 5-10 mL of 80% acetone. Perform this step under dim light to prevent pigment degradation.
-
-
Extraction:
-
Transfer the homogenate to a centrifuge tube. Rinse the mortar and pestle with additional 80% acetone and add to the tube.
-
Centrifuge at 5,000 x g for 10 minutes at 4°C.
-
-
Spectrophotometry:
-
Carefully collect the supernatant. This is your pigment extract.
-
Measure the absorbance of the extract at 663 nm , 645 nm , and 470 nm using a spectrophotometer, with 80% acetone as a blank.
-
-
Concentration Calculation:
-
Use the following equations (for 80% acetone) to calculate the concentration of pigments in µg/mL of extract:
-
Chlorophyll a (Chl a) = 12.7(A₆₆₃) - 2.69(A₆₄₅)
-
Chlorophyll b (Chl b) = 22.9(A₆₄₅) - 4.68(A₆₆₃)
-
Total Carotenoids = (1000(A₄₇₀) - 1.82(Chl a) - 85.02(Chl b)) / 198
-
-
Calculate the final content in µg/g of fresh tissue.
-
The general workflow for these experiments is visualized below.
Downstream Effects: Singlet Oxygen-Mediated Retrograde Signaling
The massive production of ¹O₂ in this compound-treated plants serves as a powerful stress signal. This signal is relayed from the chloroplast to the nucleus in a process called retrograde signaling , which alters nuclear gene expression to manage the stress.[2] This makes this compound an excellent tool for studying these communication pathways.
Two distinct ¹O₂-triggered retrograde signaling pathways have been identified:[2]
-
β-Carotene Oxidation Pathway: Under light stress, ¹O₂ oxidizes any remaining β-carotene, producing volatile derivatives like β-cyclocitral. These molecules act as signals that activate genes involved in photoprotection and stress acclimation.
-
EXECUTER1 (EX1) Pathway: EX1 is a chloroplast-localized protein that acts as a sensor for ¹O₂.[2][4] Upon ¹O₂-mediated damage, EX1 initiates a signaling cascade that can lead to changes in gene expression and, under severe stress, programmed cell death.[4]
The diagram below outlines the core components of ¹O₂-mediated retrograde signaling.
Conclusion
This compound is a highly effective and specific tool for researchers studying the consequences of carotenoid deficiency and the mechanisms of chlorophyll photodestruction. By inhibiting phytoene desaturase, it allows for the controlled induction of singlet oxygen production within the chloroplast, providing a robust model system to investigate photoprotection, ROS-induced damage, and chloroplast-to-nucleus retrograde signaling. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for utilizing this compound in advanced plant physiology and molecular biology research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. Total Phenolic and Yellow Pigment Contents and Antioxidant Activities of Durum Wheat Milling Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lib.zu.edu.pk [lib.zu.edu.pk]
- 6. Antioxidant properties of wheat as affected by pearling - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyriclor is a pyridine-based herbicide recognized for its selective control of grassy weeds. Its primary mode of action is the inhibition of carotenoid biosynthesis, a critical pathway for plant survival. This disruption leads to a cascade of secondary effects, including the photodegradation of chlorophyll, inhibition of photosynthesis, and ultimately, plant death. This technical guide provides a comprehensive overview of the molecular targets of this compound, detailing its mechanism of action, presenting available data, and outlining relevant experimental protocols and signaling pathways.
Primary Herbicidal Target: Inhibition of Carotenoid Biosynthesis
The principal herbicidal effect of this compound stems from its potent inhibition of the carotenoid biosynthetic pathway.[1][2][3] Carotenoids are essential pigments in plants, serving two vital roles: as accessory light-harvesting pigments in photosynthesis and, more critically, as photoprotective agents that quench triplet chlorophyll and scavenge reactive oxygen species (ROS) generated under high light conditions.
Mechanism of Action at Phytoene Desaturase (PDS)
Evidence strongly indicates that the specific molecular target of this compound within the carotenoid pathway is phytoene desaturase (PDS) .[1][2][3] PDS is a key enzyme that catalyzes the desaturation of phytoene, a colorless C40 carotenoid precursor, introducing double bonds to form phytofluene and subsequently ζ-carotene.
The herbicidal action of this compound is characterized by the accumulation of the colorless carotenoid precursors phytoene , phytofluene , and ζ-carotene in treated plants.[1][2][3] This accumulation is a direct consequence of the blockage of the PDS enzyme, preventing the downstream synthesis of colored carotenoids like β-carotene and lutein. The resulting lack of colored carotenoids leads to the characteristic "bleaching" or white appearance of treated plant tissues, as chlorophyll is no longer shielded from photo-oxidation and is subsequently degraded.[4][5][6][7]
Quantitative Data on Carotenoid Precursor Accumulation
| Carotenoid Precursor | Accumulation in this compound-Treated Plants | Reference |
| Phytoene | Accumulated | [1][2][3] |
| Phytofluene | Accumulated | [1][2][3] |
| ζ-Carotene | Accumulated | [1][2][3] |
Secondary Herbicidal Targets and Effects
The inhibition of carotenoid biosynthesis by this compound triggers a series of secondary effects that contribute to its herbicidal activity.
Photoinhibition of Photosystem II (PSII)
In the absence of photoprotective carotenoids, the photosynthetic apparatus, particularly Photosystem II (PSII), becomes highly susceptible to damage from excess light energy. This phenomenon, known as photoinhibition, leads to a decrease in the quantum yield of PSII and a reduction in photosynthetic efficiency. The energy that cannot be dissipated safely through photochemistry is transferred to molecular oxygen, generating highly destructive reactive oxygen species (ROS) that damage lipids, proteins, and nucleic acids, ultimately leading to cell death.
Potential Inhibition of Mitochondrial Respiration
Some studies suggest that pyridine-based compounds may also affect mitochondrial respiration. While direct evidence for this compound's potent inhibition of specific mitochondrial complexes is limited in the available literature, it is plausible that at higher concentrations, it could interfere with the mitochondrial electron transport chain, further contributing to cellular stress and energy depletion.
Signaling Pathways Affected by this compound
The disruption of carotenoid biosynthesis by this compound initiates a retrograde signaling cascade from the chloroplast to the nucleus, altering gene expression to mitigate cellular damage.
Chloroplast Retrograde Signaling
When chloroplasts are damaged due to the lack of carotenoids and subsequent photo-oxidation, they release signaling molecules that travel to the nucleus to modulate the expression of nuclear genes encoding chloroplast proteins. This retrograde signaling pathway is a crucial communication channel that allows the cell to respond to the health status of its chloroplasts. A key consequence of this signaling is the downregulation of genes encoding light-harvesting complex proteins (Lhcb) and other components of the photosynthetic machinery, in an attempt to reduce light absorption and mitigate further damage.
Experimental Protocols
The following are generalized protocols that can be adapted to study the effects of this compound on its primary and secondary targets.
Quantification of Carotenoid Precursors by HPLC
This protocol outlines a method for the extraction and quantification of phytoene and phytofluene from plant tissue.
Workflow Diagram:
Methodology:
-
Sample Preparation: Harvest plant tissue from control and this compound-treated plants and immediately freeze in liquid nitrogen. Grind the frozen tissue to a fine powder using a mortar and pestle.
-
Extraction: To the powdered tissue, add a known volume of ice-cold acetone containing 0.1% (w/v) butylated hydroxytoluene (BHT) to prevent oxidation. Vortex thoroughly and keep on ice in the dark.
-
Centrifugation: Centrifuge the extract at 10,000 x g for 10 minutes at 4°C.
-
Partitioning: Transfer the supernatant to a separatory funnel. Add an equal volume of diethyl ether and half the volume of saturated NaCl solution. Shake gently and allow the phases to separate. Collect the upper ether phase.
-
Evaporation and Resuspension: Evaporate the ether phase to dryness under a stream of nitrogen gas. Resuspend the pigment residue in a known volume of the HPLC mobile phase.
-
HPLC Analysis: Inject the resuspended sample into an HPLC system equipped with a C30 reverse-phase column and a photodiode array (PDA) detector. Use a gradient of methanol, methyl-tert-butyl ether, and water to separate the carotenoids.
-
Quantification: Identify and quantify phytoene and phytofluene by comparing their retention times and absorption spectra with those of authentic standards.
Measurement of Photosystem II Quantum Yield
Chlorophyll fluorescence analysis can be used to assess the impact of this compound on the efficiency of Photosystem II.
Methodology:
-
Dark Adaptation: Dark-adapt the leaves of control and this compound-treated plants for at least 30 minutes.
-
Measurement of Fv/Fm: Use a pulse-amplitude-modulated (PAM) fluorometer to measure the maximum quantum yield of PSII (Fv/Fm).
-
Measure the minimal fluorescence (Fo) with a weak measuring beam.
-
Apply a saturating pulse of light to measure the maximal fluorescence (Fm).
-
Calculate Fv/Fm as (Fm - Fo) / Fm. A decrease in Fv/Fm in this compound-treated plants indicates photoinhibition.
-
-
Light Response Curves: Measure the effective quantum yield of PSII (ΦPSII) under increasing actinic light intensities to generate a light response curve.
Assessment of Mitochondrial Respiration
The effect of this compound on mitochondrial respiration can be evaluated by measuring the oxygen consumption rate (OCR) of isolated mitochondria or intact plant tissues.
Methodology:
-
Mitochondria Isolation: Isolate mitochondria from control and this compound-treated plant tissues using differential centrifugation.
-
Oxygen Consumption Measurement: Use a Clark-type oxygen electrode or a high-throughput extracellular flux analyzer to measure the oxygen consumption rate.
-
Substrate and Inhibitor Addition:
-
Measure basal respiration with a substrate for Complex I (e.g., malate and pyruvate) or Complex II (e.g., succinate).
-
Add ADP to measure State 3 respiration (ADP-stimulated).
-
Add specific inhibitors of the electron transport chain complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to pinpoint the site of inhibition.
-
Conclusion
This compound's herbicidal activity is primarily due to its inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. This leads to the accumulation of colorless carotenoid precursors, resulting in the photodegradation of chlorophyll and severe photo-oxidative stress. The subsequent damage to the photosynthetic apparatus and the activation of retrograde signaling pathways culminate in plant death. Further research is warranted to quantify the inhibitory kinetics of this compound on PDS and to elucidate the specific molecular components of the downstream signaling cascades. The experimental protocols provided in this guide offer a framework for conducting such investigations, which will be invaluable for the development of new herbicidal compounds and for understanding the mechanisms of herbicide resistance.
References
- 1. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitors of Carotenoid Biosynthesis | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 5. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. 18.7 Herbicides that Inhibit Pigments – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. www2.lsuagcenter.com [www2.lsuagcenter.com]
The Selective Herbicidal Activity of Pyriclor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriclor (2,3,5-trichloro-4-pyridinol) is a selective herbicide utilized for the control of grassy weeds, most notably barnyard grass (Echinochloa crus-galli), in rice (Oryza sativa) cultivation. Its efficacy relies on a targeted mechanism of action that is more pronounced in susceptible weed species than in the tolerant crop, a phenomenon central to its agricultural utility. This technical guide provides an in-depth exploration of the biochemical and physiological basis for this compound's selective herbicidal activity, detailing its molecular target, the downstream consequences of its action, and the experimental protocols used to evaluate its performance.
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
The primary mode of action of this compound is the inhibition of carotenoid biosynthesis.[1][2][3] Carotenoids are essential pigments in plants that serve two critical functions: photoprotection of chlorophyll from photooxidation and light harvesting. By disrupting this pathway, this compound triggers a cascade of events leading to plant death.
Specifically, this compound targets the enzyme phytoene desaturase (PDS).[4][5] PDS is a key enzyme in the carotenoid biosynthetic pathway responsible for the desaturation of phytoene. Inhibition of PDS by this compound leads to the accumulation of the colorless carotenoid precursors phytoene, phytofluene, and ζ-carotene.[1][2][3] The lack of colored carotenoids leaves chlorophyll vulnerable to damage by excess light energy, resulting in photooxidation, a characteristic bleaching of the plant tissues, and ultimately, cell death.[1][2][3]
Data Presentation: Herbicide Selectivity
The selective activity of an herbicide is quantified by comparing its effect on the target weed versus the crop. This is typically expressed as a selectivity ratio, calculated from the GR₅₀ (the concentration of herbicide required to cause a 50% reduction in plant growth) or IC₅₀ (the concentration of herbicide required to inhibit a specific biological process by 50%) values for the weed and the crop. A higher selectivity ratio indicates a greater margin of safety for the crop.
| Herbicide | Target Weed | Crop | GR₅₀ (g a.i./ha) - Weed | GR₅₀ (g a.i./ha) - Crop | Selectivity Ratio (Crop GR₅₀ / Weed GR₅₀) | Reference |
| Florpyrauxifen-benzyl | Echinochloa crus-galli | Rice (Oryza sativa) | 6.15 - 16.06 | > 70 (no significant effect at tested doses) | > 4.4 - 11.4 | [6] |
| Flusulfinam | Echinochloa crus-galli | Rice (Oryza sativa) | 0.15 - 19.39 | > 120 (no significant effect at tested doses) | > 6.2 - 800 | [7] |
Note: The selectivity of this compound is attributed to the differential metabolism between rice and susceptible weeds. Rice possesses a greater capacity to metabolize and detoxify this compound, rendering it less susceptible to the herbicide's effects.
Experimental Protocols
1. Protocol for Determining Herbicide Selectivity in a Whole-Plant Bioassay
This protocol outlines a standard methodology for assessing the selective herbicidal activity of a compound like this compound on a target weed (Echinochloa crus-galli) and a crop (rice).
a. Plant Material and Growth Conditions:
-
Seeds of a susceptible Echinochloa crus-galli population and a commercial rice variety are used.
-
Seeds are germinated in petri dishes on moist filter paper or directly sown in pots containing a standardized soil mix (e.g., sandy loam).
-
Plants are grown in a controlled environment (greenhouse or growth chamber) with defined temperature (e.g., 28/22°C day/night), light intensity, and photoperiod (e.g., 16-hour light/8-hour dark).
b. Herbicide Application:
-
This compound is dissolved in an appropriate solvent (e.g., acetone with a surfactant) and diluted to create a range of concentrations.
-
The herbicide solutions are applied to plants at a specific growth stage (e.g., 2-3 leaf stage) using a laboratory spray chamber to ensure uniform application.
-
A control group is treated with the solvent solution lacking the herbicide.
c. Data Collection and Analysis:
-
Plant injury (phytotoxicity) is visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no injury, 100% = plant death).
-
At the end of the experiment, the above-ground biomass of each plant is harvested, dried in an oven (e.g., 60°C for 72 hours), and weighed.
-
The data is subjected to a dose-response analysis using a non-linear regression model (e.g., four-parameter log-logistic model) to calculate the GR₅₀ value for each species.
-
The selectivity ratio is then calculated by dividing the GR₅₀ of rice by the GR₅₀ of Echinochloa crus-galli.
2. Protocol for In Vitro Phytoene Desaturase (PDS) Inhibition Assay
This protocol describes a method to determine the direct inhibitory effect of this compound on its target enzyme, PDS.
a. Enzyme Extraction:
-
PDS is extracted from a suitable plant source (e.g., etiolated seedlings) or a recombinant expression system (e.g., E. coli expressing the PDS gene).
-
The plant tissue is homogenized in a buffer solution, and the enzyme is partially purified through centrifugation and other protein purification techniques.
b. Enzyme Assay:
-
The assay is conducted in a reaction mixture containing the enzyme extract, the substrate phytoene, and necessary cofactors.
-
This compound is added to the reaction mixture at various concentrations.
-
The reaction is incubated for a specific period at an optimal temperature.
-
The reaction is stopped, and the products (e.g., ζ-carotene) are extracted.
c. Quantification and Analysis:
-
The amount of product formed is quantified using techniques like High-Performance Liquid Chromatography (HPLC).
-
The percentage of inhibition at each this compound concentration is calculated relative to a control without the inhibitor.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.
Mandatory Visualization
Caption: Signaling pathway of this compound's herbicidal action.
Caption: Workflow for herbicide selectivity bioassay.
Conclusion
The selective herbicidal activity of this compound is a result of its targeted inhibition of phytoene desaturase, a critical enzyme in the carotenoid biosynthesis pathway. This mode of action leads to the photooxidative destruction of chlorophyll and subsequent plant death in susceptible species. The basis for its selectivity in rice lies in the crop's enhanced ability to metabolize and detoxify the herbicide. Understanding these mechanisms at a molecular and physiological level is paramount for the development of new, more effective, and safer herbicides. The experimental protocols detailed herein provide a framework for the continued evaluation and discovery of selective herbicidal agents.
References
- 1. Silencing Phytoene Desaturase Causes Alteration in Monoterpene Volatiles Belonging to the Methylerythritol Phosphate Pathway | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Plant apocarotenoids: from retrograde signaling to interspecific communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Methodologies for the analysis of pesticides and pharmaceuticals in sediments and plant tissue - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Biological Activity of Trichloropyridinol Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of 3,5,6-trichloro-2-pyridinol (TCP), a significant metabolite of the organophosphate insecticide chlorpyrifos and the herbicide triclopyr. This document synthesizes key findings on its toxicological effects, mechanisms of action, and relevant experimental data to support further research and development in toxicology and drug discovery.
Executive Summary
3,5,6-trichloro-2-pyridinol (TCP) is a primary metabolite of widely used pesticides and is frequently used as a biomarker for exposure to its parent compounds.[1] Research has demonstrated that TCP exhibits a range of biological activities, including cytotoxicity, neurotoxicity, hepatotoxicity, nephrotoxicity, and ototoxicity.[2] The underlying mechanisms for these toxic effects often involve the induction of oxidative stress, inflammation, DNA damage, and apoptosis.[3] This guide presents a detailed analysis of the current scientific literature, including quantitative data, experimental protocols, and visual representations of key biological pathways.
Toxicological Profile
TCP has been shown to exert toxic effects on various organ systems. The following sections summarize the key findings.
2.1 Cytotoxicity
Studies on human embryonic kidney (HEK 293) cells have demonstrated the cytotoxic effects of TCP. The median effective concentration (EC50) for TCP-induced cytotoxicity was determined to be 146.87 µg/mL.[1] In comparison, its parent compound, chlorpyrifos, was found to be more toxic with an EC50 value of 68.82 µg/mL.[1]
2.2 Organ-Specific Toxicity
-
Hepatotoxicity and Nephrotoxicity: Oral exposure to TCP in mice at doses ranging from 5 to 150 mg/kg for 28 days resulted in liver and kidney damage.[2] A significant increase in the relative weights of the liver and kidney was observed in the treated groups compared to the control group.[2]
-
Ototoxicity (Hearing Loss): Continuous exposure to TCP in adult male C57BL/6 mice for 21 days led to a dose-dependent increase in hearing thresholds.[3] The study reported loss of outer hair cells and spiral neuron cells, shrinkage of the spiral ligament, and thinning of the stria vascularis at doses of 50 and 150 mg/kg.[3]
-
Developmental Toxicity: In zebrafish embryos, exposure to TCP at concentrations of 200, 400, 600, 800, and 1000 μg/L resulted in increased mortality, delayed hatching, and a dose-dependent reduction in heartbeat rate and pigmentation.[4] Severe malformations such as pericardial and yolk sac edema, crooked spine, and tail deformation were also observed.[4]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of 3,5,6-trichloro-2-pyridinol from various studies.
Table 1: Cytotoxicity Data
| Compound | Cell Line | Endpoint | EC50 Value | Reference |
| 3,5,6-Trichloro-2-pyridinol (TCP) | HEK 293 | Cytotoxicity | 146.87 µg/mL | [1] |
| Chlorpyrifos (CPF) | HEK 293 | Cytotoxicity | 68.82 µg/mL | [1] |
Table 2: In Vivo Toxicity Data in Mice
| Dosing Regimen | Species | Organ System | Observed Effects | Reference |
| 5-150 mg/kg/day for 28 days (oral) | Mice | Liver, Kidney | Increased relative organ weight, hepatotoxicity, nephrotoxicity | [2] |
| 50-150 mg/kg for 21 days | C57BL/6 Mice | Auditory System | Elevated hearing thresholds, loss of outer hair cells and spiral neurons | [3][5] |
Table 3: Developmental Toxicity Data in Zebrafish
| Exposure Concentration | Species | Developmental Stage | Observed Effects | Reference |
| 200-1000 µg/L | Zebrafish (Danio rerio) | Embryo/Larvae | Increased mortality, delayed hatching, reduced heartbeat, malformations | [4] |
Mechanisms of Action
The toxic effects of TCP are mediated through several cellular and molecular mechanisms, as detailed below.
4.1 Oxidative Stress and Inflammation
Exposure to TCP has been shown to induce oxidative stress by increasing the levels of reactive oxygen species (ROS) and decreasing the activity of antioxidant enzymes in the cochlea of mice.[3] This oxidative stress is accompanied by an inflammatory response, characterized by elevated levels of pro-inflammatory factors such as TNF-α and IL-1β.[3] In HEK 293 cells, TCP exposure led to a strong induction of the pro-inflammatory cytokine IL1α.[1]
4.2 DNA Damage and Apoptosis
TCP can induce DNA damage, as evidenced by the elevation of γ-H2AX levels in the cochlea of exposed mice.[3] This DNA damage can trigger apoptosis, or programmed cell death. Studies have shown that TCP exposure leads to an increase in pro-apoptotic factors like Bax and cleaved-Caspase 3.[3] Flow cytometric analysis of HEK 293 cells exposed to TCP revealed an initial induction of apoptosis followed by a slower recruitment of cells towards further apoptosis.[1]
4.3 Endocrine Disruption
There is evidence to suggest that TCP may act as an endocrine disruptor.[6] The parent compound, chlorpyrifos, has been shown to induce proliferation of human breast cancer cells through the estrogen receptor alpha (ERα) pathway, and its degradation products, including TCP, are also capable of binding to steroid hormone receptors.[6][7] Endocrine-disrupting chemicals can mimic or block hormones and interfere with their synthesis, transport, metabolism, and excretion, leading to a range of adverse health outcomes.[8][9]
Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the biological activity of TCP.
5.1 Cell Culture and Cytotoxicity Assay
-
Cell Line: Human Embryonic Kidney (HEK 293) cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 atmosphere.[1]
-
Treatment: Cells were exposed to varying concentrations of TCP (0, 50, 100, 150, and 200 μg/mL) dissolved in methanol.[1]
-
Cytotoxicity Assessment: Cell viability was assessed to determine the EC50 value.[1]
5.2 Flow Cytometry for Apoptosis and Cytokine Induction
-
Cell Plating: HEK 293 cells were plated at 270,000 cells per well in 6-well plates.[1]
-
Exposure: Cells were treated with different concentrations of TCP.[1]
-
Apoptosis Analysis: Flow cytometry was used to differentiate between viable, apoptotic, and dead cells.[1]
-
Cytokine Analysis: For intracellular cytokine detection, cells were washed, blocked for non-specific binding, and then incubated with FITC-conjugated antibodies specific for IL1α.[1]
5.3 In Vivo Animal Studies
-
Hepatotoxicity and Nephrotoxicity Study: Mice were orally administered TCP at doses of 5, 50, and 150 mg/kg daily for 28 days. Body weight was recorded, and at the end of the study, liver and kidney tissues were collected for weight measurement and histological analysis.[2]
-
Ototoxicity Study: Adult male C57BL/6 mice were continuously exposed to TCP for 21 days. Hearing function was assessed by measuring auditory brainstem responses. Cochlear morphology was examined using histological techniques.[3]
5.4 Zebrafish Developmental Toxicity Assay
-
Exposure: Zebrafish embryos at 4 hours post-fertilization (hpf) were exposed to TCP concentrations ranging from 200 to 1000 μg/L.[4]
-
Endpoints: Mortality, hatching rate, heartbeat rate, and morphological changes were observed at 24, 48, 72, and 96 hpf.[4]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key pathways involved in the biological activity of trichloropyridinol compounds.
Conclusion
3,5,6-trichloro-2-pyridinol exhibits a multifaceted toxicological profile, impacting various cellular processes and leading to organ-specific damage. The primary mechanisms of its toxicity involve the induction of oxidative stress, inflammation, DNA damage, and apoptosis. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers in toxicology, environmental health, and drug development. Further research is warranted to fully elucidate the signaling pathways involved in TCP-induced toxicity and to assess the long-term health risks associated with chronic low-level exposure.
References
- 1. Effects of Chlorpyrifos and Trichloropyridinol on HEK 293 Human Embryonic Kidney Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pesticide metabolite 3, 5, 6-trichloro-2-pyridinol causes massive damage to the cochlea resulting in hearing loss in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of 3,5,6-trichloro-2-pyridinol tested at multiple stages of zebrafish (Danio rerio) development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pesticide chlorpyrifos acts as an endocrine disruptor in adult rats causing changes in mammary gland and hormonal balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beyondpesticides.org [beyondpesticides.org]
- 9. endocrine.org [endocrine.org]
Methodological & Application
Protocol for Preparing Pyriclor Stock Solution for Laboratory Experiments
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Pyriclor (2,3,5-trichloro-4-pyridinol) is a herbicide that functions by inhibiting carotenoid biosynthesis in plants.[1] Carotenoids are essential pigments that protect chlorophyll from photodestruction. By blocking their synthesis, this compound leaves chlorophyll vulnerable to light-induced damage, leading to bleaching of the foliage and eventual plant death.[1] This specific mechanism of action makes this compound a valuable tool for studying carotenoid biosynthesis pathways and the effects of their disruption on plant physiology.
In laboratory settings, a precisely prepared stock solution of this compound is fundamental for conducting reproducible experiments to assess its herbicidal activity, screen for resistant plant species, or investigate its metabolic fate. The following protocol provides a detailed procedure for the preparation, storage, and handling of a this compound stock solution.
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate stock solutions.
| Property | Value | Reference |
| Chemical Name | 2,3,5-trichloro-4-pyridinol | [2] |
| CAS Number | 1970-40-7 | [1] |
| Molecular Formula | C₅H₂Cl₃NO | [1][3] |
| Molecular Weight | 198.43 g/mol | [1] |
| Melting Point | 216°C | |
| Water Solubility | 569.7 mg/L (at 25°C) | [4] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Due to the limited aqueous solubility of this compound, an organic solvent is recommended for preparing concentrated stock solutions. A preliminary solubility test is advised to ensure complete dissolution.
Materials:
-
This compound (purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
1.5 mL microcentrifuge tubes
-
50 mL conical centrifuge tubes, sterile
-
Analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
Procedure:
-
Preliminary Solubility Test (Recommended):
-
Weigh approximately 1-2 mg of this compound into a 1.5 mL microcentrifuge tube.
-
Add 100 µL of DMSO.
-
Vortex thoroughly for 1-2 minutes.
-
Visually inspect for complete dissolution. If the solid has dissolved, proceed with the full-scale preparation. If not, consider trying an alternative solvent or preparing a lower concentration stock solution.
-
-
Calculating the Required Mass of this compound:
-
To prepare 10 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.010 L x 198.43 g/mol
-
Mass (g) = 0.0019843 g = 1.98 mg
-
-
Accurately weigh out approximately 1.98 mg of this compound using an analytical balance.
-
-
Dissolving this compound:
-
Transfer the weighed this compound into a 50 mL conical centrifuge tube.
-
Add a small volume of DMSO (e.g., 5 mL) to the tube.
-
Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
-
Final Volume Adjustment:
-
Once the this compound is fully dissolved, add DMSO to bring the final volume to 10 mL.
-
Vortex the solution again to ensure homogeneity.
-
-
Sterilization (Optional):
-
If the stock solution is to be used in sterile cell culture experiments, it can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 100 µL or 1 mL) in sterile microcentrifuge tubes.
-
Store the aliquots protected from light. For short-term storage (days to weeks), 4°C is suitable. For long-term storage (months to years), store at -20°C.[1]
-
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Visualizations
Caption: Experimental workflow for preparing and using a this compound stock solution.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
Application Notes and Protocols for Determining Effective Concentrations of Pyriclor in In Vitro Plant Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the effective concentrations of Pyriclor for various in vitro plant assays. Due to the limited publicly available data on specific this compound concentrations for in vitro use, this document provides recommended starting concentrations based on herbicides with a similar mode of action—inhibition of carotenoid biosynthesis. The provided protocols are foundational and should be optimized for specific plant species and experimental objectives.
Data Presentation: Effective Concentrations of Carotenoid Biosynthesis Inhibiting Herbicides in In Vitro Assays
The following table summarizes the effective concentrations of herbicides that, like this compound, inhibit carotenoid biosynthesis. This data can be used as a reference for designing dose-response experiments with this compound.
| Herbicide | Assay Type | Plant/Cell Type | Effective Concentration | Observations |
| Norflurazon | Enzyme Inhibition Assay | Recombinant Phytoene Desaturase (from Capsicum annuum) | I50 = 0.12 µM | Potent inhibitor of the target enzyme in a cell-free system.[1] |
| Norflurazon | Cell Growth Inhibition | Chlamydomonas reinhardtii (wild type) | EC50 = 0.76 µM | Inhibited cell growth by 50% after four days.[2] |
| Norflurazon | Toxicity Assay | Polycelis felina (planarian) cells | 0.2 - 200 µM | Induced DNA damage and morphological changes.[3] |
| Fluridone | Shoot Regeneration Assay | Arabidopsis thaliana zygotic embryos | 0.5 µM | Caused a 50% reduction in regeneration frequency.[4] |
| Fluridone | Aquatic Plant Control | Various aquatic plants | 6 - 26 nM (in water) | Effective concentration for long-term exposure in aquatic systems.[5] |
Note: The provided concentrations are for herbicides with a similar mode of action to this compound. The optimal concentration for this compound in any given in vitro plant assay will need to be determined empirically.
Experimental Protocols
Protocol 1: In Vitro Phytotoxicity Assay Using Plant Cell Suspension Cultures
This protocol is designed to determine the cytotoxic effects of this compound on plant cells in suspension culture.
Materials:
-
Established plant cell suspension culture (e.g., Nicotiana tabacum BY-2, Arabidopsis thaliana)
-
Maintenance medium for the specific cell line
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Spectrophotometer or plate reader
-
Cell viability indicator (e.g., Evans blue, TTC, or a resazurin-based assay)
-
Laminar flow hood
-
Incubator with shaking capabilities
Procedure:
-
Preparation of this compound dilutions: Prepare a series of this compound dilutions from the stock solution using the cell culture maintenance medium. A suggested starting range, based on related compounds, is 0.1 µM, 1 µM, 10 µM, 50 µM, and 100 µM. Also, prepare a solvent control (medium with the same concentration of solvent used for the this compound stock).
-
Cell culture preparation: In a laminar flow hood, transfer a known volume of the actively growing cell suspension to a sterile flask and dilute with fresh medium to a standardized cell density.
-
Treatment application: Dispense the standardized cell suspension into the wells of a sterile multi-well plate. Add the prepared this compound dilutions and the solvent control to the respective wells. Include a negative control with only the cell suspension and medium.
-
Incubation: Incubate the plates under the standard growth conditions for the specific cell line (e.g., 25°C, continuous shaking, in the dark or under a defined light cycle) for a predetermined duration (e.g., 24, 48, or 72 hours).
-
Assessment of cell viability: After the incubation period, assess cell viability using a chosen indicator. For example, with Evans blue, incubate a small aliquot of the cell suspension with the dye and then observe under a microscope to count the percentage of stained (non-viable) cells. For quantitative assays like those using resazurin, follow the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.
-
Data analysis: Calculate the percentage of cell viability for each this compound concentration relative to the negative control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol 2: Callus Induction and Selection of Resistant Cells
This protocol describes the induction of callus from plant explants and the subsequent selection of cells that may exhibit resistance to this compound.
Materials:
-
Plant explants (e.g., leaf discs, stem segments, hypocotyls) from sterile seedlings
-
Callus Induction Medium (CIM): Murashige and Skoog (MS) medium supplemented with an auxin such as 2,4-D (e.g., 2.0 mg/L) and a cytokinin such as BAP (e.g., 0.5 mg/L).
-
This compound stock solution
-
Selection medium: CIM supplemented with a selective concentration of this compound (determined from a dose-response curve, typically the minimum inhibitory concentration for wild-type callus).
-
Sterile Petri dishes, forceps, and scalpels
-
Laminar flow hood
-
Growth chamber
Procedure:
-
Explant preparation: Under sterile conditions in a laminar flow hood, excise explants from sterilely grown seedlings.
-
Callus induction: Place the explants on the CIM in Petri dishes. Seal the dishes with parafilm and incubate in a growth chamber in the dark at approximately 25°C.
-
Subculture: Subculture the developing callus onto fresh CIM every 2-3 weeks until a sufficient amount of healthy, friable callus is obtained.
-
Dose-response determination: To determine the appropriate selection concentration, place small, uniform pieces of the wild-type callus on CIM containing a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 50 µM). After 3-4 weeks, identify the minimum concentration that completely inhibits the growth of the wild-type callus.
-
Selection of resistant callus: Transfer a large number of small callus pieces onto the selection medium (CIM containing the predetermined inhibitory concentration of this compound).
-
Incubation and subculture: Incubate the selection plates in the dark at 25°C. Subculture any growing callus pieces onto fresh selection medium every 3-4 weeks. Calli that continue to proliferate on the selection medium are considered putatively resistant.
-
Further analysis: The selected resistant callus lines can be further propagated and used for molecular and physiological characterization.
Mandatory Visualizations
Caption: Inhibition of the carotenoid biosynthesis pathway by this compound.
Caption: General workflow for determining the effective concentration of this compound.
References
Application Notes and Protocols for the Study of Pyriclor in Hydroponic Weed Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriclor is a selective herbicide primarily utilized in the cultivation of direct-seeded rice for the management of grassy weeds. Its mechanism of action involves the inhibition of carotenoid biosynthesis, a critical process for photosynthesis. This disruption leads to the degradation of chlorophyll and subsequent bleaching of the foliage in susceptible plants when exposed to light, ultimately causing plant death. While its application has been established in traditional agriculture, its potential use and efficacy in hydroponic systems for weed control remain a novel area of investigation.
These application notes provide a comprehensive overview of the known mechanisms of this compound and a detailed, hypothetical protocol for researchers to study its application in a controlled hydroponic environment. The provided methodologies and data presentation formats are intended to serve as a foundational guide for developing robust experimental designs.
Mechanism of Action
This compound's herbicidal activity is rooted in its ability to interfere with essential plant physiological processes. The primary modes of action are:
-
Inhibition of Carotenoid Biosynthesis: this compound acts as an inhibitor of carotenoid synthesis.[1] Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage. The absence of carotenoids leads to the rapid destruction of chlorophyll in the presence of light.
-
Inhibition of Photosynthesis: By disrupting carotenoid biosynthesis, this compound indirectly but severely impacts photosynthesis. Specifically, it has been shown to strongly inhibit oxygen evolution and non-cyclic photophosphorylation.[2] Evidence suggests that its primary target is the oxygen-evolving system and/or Pigment System II of the photosynthetic apparatus.[2]
This dual-pronged attack on the plant's photosynthetic machinery makes it a potent herbicide for susceptible weed species.
Experimental Protocols
The following protocols are designed for a controlled laboratory or greenhouse setting to evaluate the efficacy and phytotoxicity of this compound in a hydroponic system.
Preparation of this compound Stock Solutions
Accurate preparation of stock solutions is critical for dose-response studies. The following table provides dilution calculations for this compound (Molecular Weight: 198.43 g/mol ).
| Target Concentration (mM) | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 | 5.04 mL | 25.20 mL | 50.40 mL |
| 5 | 1.01 mL | 5.04 mL | 10.08 mL |
| 10 | 0.50 mL | 2.52 mL | 5.04 mL |
| 50 | 0.10 mL | 0.50 mL | 1.01 mL |
| Data derived from product information provided by MedKoo Biosciences.[1] |
Protocol:
-
Weigh the desired mass of this compound powder.
-
Using the table above, add the corresponding volume of an appropriate solvent (e.g., DMSO, ethanol, or as specified by the manufacturer) to achieve the desired stock solution concentration.
-
Ensure complete dissolution by vortexing or sonicating.
-
Store the stock solution in a dark, cool place.
Hydroponic System Setup and Plant Material
A Deep Water Culture (DWC) system is recommended for its simplicity and ease of treatment application.
Materials:
-
Opaque containers (to prevent algal growth)
-
Net pots
-
Inert growing medium (e.g., rockwool, perlite, or hydroton)
-
Air pump and air stones
-
Standard hydroponic nutrient solution (e.g., Hoagland solution)
-
Crop species (e.g., Lettuce - Lactuca sativa)
-
Weed species (e.g., Barnyardgrass - Echinochloa crus-galli, a known susceptible species)
Protocol:
-
Prepare the hydroponic nutrient solution according to the manufacturer's instructions.
-
Germinate seeds of both the crop and weed species in the chosen inert medium.
-
Once seedlings have developed a healthy root system, transfer them to net pots and place them in the DWC system.
-
Allow plants to acclimate for 7-10 days before introducing the this compound treatment.
-
Maintain optimal growing conditions (light, temperature, pH, and electrical conductivity of the nutrient solution).
This compound Application and Data Collection
This protocol outlines a dose-response experiment to determine the effective concentration of this compound for weed control and to assess its phytotoxicity to the crop.
Experimental Design:
-
Treatments: A range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) should be tested. A control group (0 µM) is essential.
-
Replication: Each treatment should have a minimum of 3-5 replicates.
-
Duration: The experiment should run for a predefined period, typically 14-21 days, with regular data collection.
Protocol:
-
From the prepared stock solution, calculate the volume needed to achieve the desired final concentrations in the hydroponic reservoirs.
-
Add the calculated amount of this compound to each respective reservoir and mix thoroughly.
-
Monitor and record data at regular intervals (e.g., every 3 days).
Data to Collect:
-
Weed Control Efficacy:
-
Visual assessment of weed health (e.g., bleaching, necrosis, stunting) on a rated scale.
-
Weed biomass (fresh and dry weight) at the end of the experiment.
-
-
Crop Phytotoxicity:
-
Visual assessment of crop health (e.g., chlorosis, leaf burn, growth reduction).
-
Crop biomass (fresh and dry weight) at the end of the experiment.
-
Photosynthetic efficiency (e.g., using a chlorophyll fluorometer).
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Efficacy of this compound on Weed Control in a Hydroponic System
| This compound Concentration (µM) | Visual Weed Control (%) (Day 7) | Visual Weed Control (%) (Day 14) | Final Weed Biomass (g) (Dry Weight) |
| 0 (Control) | |||
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 5.0 | |||
| 10.0 |
Table 2: Phytotoxicity of this compound on Hydroponically Grown Lettuce (Lactuca sativa)
| This compound Concentration (µM) | Visual Phytotoxicity (%) (Day 7) | Visual Phytotoxicity (%) (Day 14) | Final Crop Biomass (g) (Dry Weight) | Photosynthetic Efficiency (Fv/Fm) |
| 0 (Control) | ||||
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 5.0 | ||||
| 10.0 |
Visualizations
Caption: Mechanism of this compound action on photosynthesis.
Caption: Experimental workflow for this compound evaluation.
Considerations and Cautions
-
Phytotoxicity: As with any chemical introduced into a hydroponic system, there is a risk of phytotoxicity to the desired crop. It is crucial to establish a selective dose that controls weeds without significantly harming the crop.
-
System Stability: The introduction of a herbicide may affect the chemical balance of the nutrient solution. Regular monitoring of pH and EC is recommended.
-
Environmental Fate: The persistence and degradation of this compound in a recirculating hydroponic system should be considered, especially for long-term cultivation.
-
Safety: Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment.
This document provides a framework for initiating research into the application of this compound in hydroponic weed control. The proposed protocols and data structures are intended to be adapted and refined based on specific research questions and experimental conditions.
References
Application Notes and Protocols: Pyriclor as a Selective Agent in Plant Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of plant biotechnology and genetic engineering, the selection of successfully transformed cells is a critical step.[1][2][3] Selectable markers, often genes conferring resistance to antibiotics or herbicides, are instrumental in identifying and isolating these genetically modified cells from a large population of non-transformed cells.[1][2][3][4] Herbicides, in particular, offer a potent and effective means of selection.
Pyriclor, a selective herbicide, presents a potential tool for this purpose.[5] While primarily utilized in agricultural settings for weed control, its phytotoxic properties can be harnessed in a laboratory environment for the selection of transformed plant cells.[5] This document provides a comprehensive overview of this compound, its mechanism of action, and a generalized protocol for its application as a selective agent in plant cell culture.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical characteristics of this compound is essential for its proper handling, storage, and preparation of stock solutions.
| Property | Value | Reference |
| IUPAC Name | 2,3,5-trichloropyridin-4-ol | [6] |
| CAS Number | 1970-40-7 | [5][6] |
| Chemical Formula | C5H2Cl3NO | [5] |
| Molecular Weight | 198.43 g/mol | [5] |
| Appearance | Not specified (likely a solid) | |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [5] |
Mechanism of Action
This compound exhibits phytotoxicity through multiple proposed mechanisms, making it a potent agent for eliminating non-resistant plant cells.
Inhibition of Carotenoid Biosynthesis
The primary mode of action for this compound is the inhibition of carotenoid biosynthesis.[5] Carotenoids are vital pigments that protect chlorophyll from photo-oxidative damage. By disrupting their synthesis, this compound leaves chlorophyll vulnerable to degradation upon light exposure, leading to a characteristic "bleaching" of the foliage and eventual cell death.[5]
Inhibition of Photosynthesis
Further studies indicate that this compound can directly inhibit photosynthesis.[7] It is suggested that its locus of attack is the oxygen-evolving system and/or Pigment System II of the photosynthetic apparatus, thereby disrupting the electron transport chain and halting the production of ATP and NADPH.[7]
Auxin Mimicry
Some pyridine-based herbicides, a class to which this compound belongs, act as synthetic auxins.[8] They mimic the natural plant hormone indole-3-acetic acid (IAA), which regulates cell division, elongation, and differentiation.[8] These synthetic auxins cannot be downregulated by the plant, leading to a cascade of unregulated growth, stem and leaf distortion, and ultimately, cell death.[8]
Application as a Selective Agent
The use of this compound as a selective agent is predicated on the introduction of a gene into the target plant cells that confers resistance to its phytotoxic effects. This resistance gene allows the transformed cells to survive and proliferate in a culture medium containing a concentration of this compound that is lethal to non-transformed cells.
Experimental Protocols
The following are generalized protocols. Optimal concentrations and durations will vary depending on the plant species and tissue type and must be determined empirically.
Preparation of this compound Stock Solution (1 mM)
-
Calculate Mass: Based on the molecular weight of this compound (198.43 g/mol ), weigh out 19.84 mg of this compound powder.
-
Dissolution: In a sterile container, dissolve the this compound in a small volume of a suitable solvent (e.g., DMSO or ethanol). Gentle warming may be required.
-
Final Volume: Once fully dissolved, bring the final volume to 100 mL with sterile, deionized water.[5]
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in small aliquots at -20°C in the dark.
Determination of Optimal Selection Concentration (Kill Curve)
Before performing selection on transformed tissues, it is crucial to determine the minimum concentration of this compound that effectively kills non-transformed wild-type cells.
-
Prepare Explants: Culture non-transformed explants (e.g., leaf discs, calli) on a standard regeneration medium for a few days.
-
Prepare Media: Prepare a series of selection media with varying concentrations of this compound. A suggested starting range is provided in the table below.
-
Inoculation: Transfer the pre-cultured explants to the this compound-containing media. Ensure at least 5-10 explants per concentration.
-
Incubation: Culture the explants under standard growth conditions (e.g., 25°C, 16/8h light/dark photoperiod).
-
Observation: Observe the explants every 3-4 days for signs of necrosis, bleaching, and inhibition of growth. Record the percentage of surviving/healthy tissue at each concentration after 2-3 weeks.
-
Analysis: The optimal concentration for selection is the lowest concentration that causes complete or near-complete death of the non-transformed explants.
| Concentration of this compound (µM) | Volume of 1 mM Stock per 1 L of Medium |
| 0 (Control) | 0 µL |
| 0.1 | 100 µL |
| 0.5 | 500 µL |
| 1.0 | 1.0 mL |
| 2.5 | 2.5 mL |
| 5.0 | 5.0 mL |
| 10.0 | 10.0 mL |
Selection of Transformed Cells
-
Transformation: Perform your standard plant transformation protocol (e.g., Agrobacterium-mediated or biolistic).
-
Co-cultivation/Recovery: After transformation, culture the explants on a recovery medium without any selective agent for 2-3 days to allow for gene transfer and expression.
-
Initiate Selection: Transfer the explants to a culture medium supplemented with the pre-determined optimal concentration of this compound.
-
Subculture: Subculture the surviving tissues to fresh selection medium every 2-3 weeks. This will eliminate any "escapes" and ensure that only truly resistant cells proliferate.
-
Regeneration: Once resistant calli are well-established, transfer them to a regeneration medium, which may contain the same or a slightly lower concentration of this compound, to induce shoot and root formation.
Troubleshooting
-
No survivors: The selection pressure may be too high. Try a lower concentration of this compound or a longer recovery period before initiating selection.
-
Too many survivors ("escapes"): The selection pressure may be too low. Increase the concentration of this compound. Ensure that the resistance gene is being expressed effectively.
-
High necrosis in transformed cells: Even resistant cells can be stressed by the selective agent. Ensure the overall health of the cultures and optimize the medium composition.
Conclusion
This compound, with its potent herbicidal activity, holds promise as a selective agent in plant cell culture for the development of transgenic plants. Its mechanisms of action, targeting fundamental processes like carotenoid biosynthesis and photosynthesis, provide a strong basis for selection. While the protocols provided here are generalized, they offer a solid foundation for researchers to develop species-specific selection systems. Empirical determination of optimal concentrations and careful observation are key to the successful application of this compound in this context.
References
- 1. Selection of transformed plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selectable Markers: Antibiotic and Herbicide Resistance | Springer Nature Experiments [experiments.springernature.com]
- 3. Selectable markers: antibiotic and herbicide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptxD/Phi as alternative selectable marker system for genetic transformation for bio-safety concerns: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 7. Inhibition of Photosynthesis by this compound | Weed Science | Cambridge Core [cambridge.org]
- 8. grdc.com.au [grdc.com.au]
Application Notes and Protocols for Testing Pyriclor Efficacy on Grassy Weeds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and executing experiments to evaluate the efficacy of Pyriclor, a carotenoid biosynthesis inhibitor, on various grassy weed species. The protocols outlined below are intended to ensure robust and reproducible data generation for research and development purposes.
Introduction to this compound and its Mode of Action
This compound is a selective herbicide primarily utilized for the control of grassy weeds. Its mechanism of action involves the inhibition of carotenoid biosynthesis in plants.[1] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By disrupting carotenoid production, this compound leads to the degradation of chlorophyll, resulting in characteristic bleaching of the plant foliage, followed by necrosis and eventual plant death.
Signaling Pathway: Inhibition of Carotenoid Biosynthesis
The following diagram illustrates the carotenoid biosynthesis pathway and the point of inhibition by herbicides like this compound.
Experimental Design and Setup
A randomized complete block design (RCBD) is recommended for greenhouse and field trials to minimize the effects of environmental gradients.
Key Components of the Experimental Design:
-
Treatments: Include a range of this compound application rates, a negative control (untreated), and a positive control (a commercial standard herbicide with a similar mode of action).
-
Replicates: A minimum of four replicates for each treatment is recommended to ensure statistical validity.
-
Experimental Unit: Each plot or pot containing a specific number of weed plants constitutes an experimental unit.
-
Randomization: Treatments should be randomly assigned to the experimental units within each block.
Experimental Workflow
The following diagram outlines the general workflow for conducting a this compound efficacy trial.
Protocols
Plant Material and Growth Conditions
Target Grassy Weed Species:
-
Primary Target: Barnyardgrass (Echinochloa crus-galli) is a common and problematic grassy weed in rice and other crops and is a suitable primary target for this compound efficacy testing.
-
Secondary Targets: Other relevant grassy weed species include:
-
Green foxtail (Setaria viridis)
-
Large crabgrass (Digitaria sanguinalis)
-
Johnsongrass (Sorghum halepense)
-
Annual bluegrass (Poa annua)
-
Growth Conditions:
-
Growth Medium: A standardized greenhouse potting mix or field soil with known characteristics (pH, organic matter content).
-
Environmental Conditions: Maintain consistent environmental conditions to ensure uniform plant growth.
-
Temperature: 25-30°C during the day and 18-22°C at night.
-
Relative Humidity: 60-70%.
-
Photoperiod: 14-16 hours of light. Supplemental lighting may be necessary.
-
Watering: Water plants as needed to maintain adequate soil moisture, avoiding waterlogged conditions.
-
This compound Solution Preparation
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., acetone or dimethyl sulfoxide - DMSO)
-
Surfactant (non-ionic, as recommended for herbicide formulations)
-
Distilled water
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of the chosen solvent in a volumetric flask.
-
Bring the solution to the final volume with distilled water. Mix thoroughly using a magnetic stirrer.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution to achieve the desired application rates.
-
In a larger container, add the calculated volume of the stock solution to a known volume of distilled water.
-
Add a non-ionic surfactant at the recommended concentration (typically 0.1-0.25% v/v).
-
Mix the solution thoroughly before application.
-
Herbicide Application
Timing:
-
Apply this compound at the 2-3 leaf stage of the grassy weeds for optimal efficacy.
Application Method:
-
Use a calibrated laboratory spray chamber or a backpack sprayer with a flat-fan nozzle to ensure uniform application.
-
Spray Volume: A typical spray volume for greenhouse studies is 200-400 L/ha.
-
Spray Pressure: Maintain a constant pressure (e.g., 2 bar or 30 psi) during application.
Data Collection and Presentation
Visual Efficacy Assessment
-
Visually assess the percentage of weed control at 7, 14, and 21 days after treatment (DAT).
-
Use a 0 to 100% rating scale, where 0% represents no visible injury and 100% represents complete plant death.[2] The assessment should be based on a comparison with the untreated control plots.
Table 1: Visual Efficacy Rating Scale
| Rating (%) | Description of Weed Control |
| 0 | No effect |
| 10-30 | Slight stunting or chlorosis |
| 40-60 | Moderate stunting, chlorosis, and some necrosis |
| 70-90 | Severe stunting, extensive necrosis, and bleaching |
| 100 | Complete plant death |
Quantitative Measurements
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of the weeds in each experimental unit.
-
Dry the harvested biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Calculate the percent biomass reduction relative to the untreated control.
Table 2: Example Data Presentation for this compound Efficacy on Barnyardgrass (21 DAT)
| Treatment | Application Rate (g a.i./ha) | Visual Control (%) | Biomass Reduction (%) |
| Untreated Control | 0 | 0 | 0 |
| This compound | 50 | 75 | 70 |
| This compound | 100 | 90 | 88 |
| This compound | 200 | 98 | 95 |
| Standard Herbicide | X | 95 | 92 |
Note: The application rates provided are for illustrative purposes and should be determined based on preliminary dose-response studies.
Data Analysis
-
Analyze the collected data using Analysis of Variance (ANOVA) to determine the statistical significance of the treatment effects.
-
If the ANOVA indicates significant differences, perform a mean separation test (e.g., Tukey's HSD) to compare individual treatment means.
-
Dose-response curves can be generated to determine the effective dose (ED) values, such as the ED50 and ED90 (the dose required to achieve 50% and 90% control, respectively).
Safety Precautions
-
Always handle this compound and other herbicides in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Follow all safety guidelines and disposal procedures for chemical waste as per your institution's regulations.
References
Application Notes and Protocols for Studying Carotenoid Deficiency in Model Plants Using Pyriclor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyriclor (2,3,5-trichloro-4-pyridinol) is a pyridinone herbicide that effectively induces carotenoid deficiency in plants. Its primary mode of action is the inhibition of carotenoid biosynthesis, which leads to a characteristic bleaching or white phenotype in treated tissues. This is caused by the photodestruction of chlorophyll in the absence of protective carotenoids.[1][2] The accumulation of upstream precursors in the carotenoid biosynthetic pathway, specifically phytoene, phytofluene, and ζ-carotene, strongly indicates that the primary target of this compound is the enzyme Phytoene Desaturase (PDS).[1][2]
This application note provides detailed protocols for utilizing this compound to study carotenoid deficiency in model plants such as Arabidopsis thaliana and wheat (Triticum aestivum). It includes methodologies for plant treatment, pigment analysis, and an overview of the associated signaling pathways. Due to the limited availability of specific quantitative data for this compound, data from the closely related and well-studied PDS inhibitor, norflurazon, is presented as a representative example of the expected effects.
Data Presentation
The inhibition of Phytoene Desaturase (PDS) by pyridinone herbicides like this compound and norflurazon leads to a significant reduction in major carotenoids and chlorophylls, accompanied by a substantial accumulation of the PDS substrate, phytoene, and its immediate downstream products.
Table 1: Effect of the PDS-Inhibiting Herbicide Norflurazon on Pigment Content in Wheat Seedlings (Triticum aestivum L.)
| Pigment | Control (µg/g fresh weight) | Norflurazon-Treated (µg/g fresh weight) | % Change |
| Carotenoids | |||
| β-Carotene | 15.8 | 0.3 | -98.1% |
| Lutein | 32.5 | 1.1 | -96.6% |
| Violaxanthin | 8.9 | 0.2 | -97.8% |
| Neoxanthin | 7.2 | 0.1 | -98.6% |
| Carotenoid Precursors | |||
| Phytoene | Not Detected | 125.6 | Accumulation |
| Phytofluene | Not Detected | 45.2 | Accumulation |
| ζ-Carotene | Not Detected | 15.8 | Accumulation |
| Chlorophylls | |||
| Chlorophyll a | 450.2 | 15.3 | -96.6% |
| Chlorophyll b | 155.6 | 4.1 | -97.4% |
| Total Chlorophyll | 605.8 | 19.4 | -96.8% |
Data is representative of the effects of PDS inhibitors on wheat seedlings and is adapted from studies on norflurazon due to the lack of a specific data table for this compound in the available literature.
Experimental Protocols
Protocol 1: Induction of Carotenoid Deficiency in Arabidopsis thaliana using a PDS Inhibitor
This protocol describes a method for treating Arabidopsis thaliana seedlings with a PDS inhibitor, such as this compound or norflurazon, to induce carotenoid deficiency for subsequent analysis.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0)
-
Murashige and Skoog (MS) medium including vitamins
-
Sucrose
-
Phytagel™ or Agar
-
Petri plates (90 mm)
-
This compound or Norflurazon stock solution (10 mM in DMSO)
-
Sterile water
-
Growth chamber with controlled light and temperature conditions
Procedure:
-
Seed Sterilization:
-
Place seeds in a 1.5 mL microcentrifuge tube.
-
Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.
-
Pellet the seeds by centrifugation (10,000 x g for 30 seconds) and remove the ethanol.
-
Add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100.
-
Vortex for 10 minutes.
-
Pellet the seeds and wash them five times with sterile water.
-
Resuspend the seeds in 0.1% (w/v) sterile agarose.
-
-
Plating and Stratification:
-
Prepare MS agar plates containing 1% (w/v) sucrose. For treatment plates, add this compound or norflurazon to the desired final concentration (e.g., 0.5 µM, 1 µM, 5 µM) after autoclaving and cooling the media to ~50°C. Add an equivalent amount of DMSO to control plates.
-
Pipette the sterilized seeds onto the surface of the MS plates.
-
Seal the plates with breathable tape and wrap them in aluminum foil.
-
Stratify the seeds by incubating at 4°C for 2-4 days to synchronize germination.
-
-
Seedling Growth:
-
Transfer the plates to a growth chamber under a 16-hour light/8-hour dark photoperiod at 22°C.
-
Observe the seedlings for the development of a white or bleached phenotype, which typically becomes apparent within 7-14 days.
-
-
Harvesting:
-
Harvest the seedlings at the desired time point for pigment analysis or other downstream applications.
-
Gently remove seedlings from the agar, blot dry, and immediately freeze in liquid nitrogen.
-
Store at -80°C until further analysis.
-
Protocol 2: Extraction and HPLC Analysis of Carotenoids and Chlorophylls
This protocol details the extraction and quantification of pigments from plant tissue using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Frozen plant tissue (100-200 mg)
-
Acetone (100%, HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
BHT (Butylated hydroxytoluene)
-
Sodium sulfate (anhydrous)
-
Microcentrifuge tubes (2 mL)
-
Glass vials for HPLC
-
HPLC system with a C18 reverse-phase column and a photodiode array (PDA) detector
Procedure:
-
Pigment Extraction:
-
Grind the frozen plant tissue to a fine powder in a pre-chilled mortar and pestle with liquid nitrogen.
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of 100% acetone containing 0.1% (w/v) BHT.
-
Vortex vigorously for 1 minute and then incubate on ice in the dark for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Re-extract the pellet with 0.5 mL of acetone until the pellet is colorless.
-
Pool the supernatants.
-
-
Phase Separation:
-
Add 1 mL of ethyl acetate and 0.5 mL of water to the pooled supernatant.
-
Vortex and then centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
The upper, colored ethyl acetate phase contains the pigments.
-
Transfer the upper phase to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Preparation for HPLC:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Resuspend the pigment extract in a known volume (e.g., 200 µL) of a 1:1 (v/v) mixture of acetone and ethyl acetate.
-
Filter the resuspended sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the pigments using a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of a gradient of acetonitrile, methanol, and ethyl acetate.
-
Detect the pigments using a PDA detector at wavelengths of 440 nm (for carotenoids) and 663 nm (for chlorophyll a) and 645 nm (for chlorophyll b).
-
Identify and quantify the pigments by comparing their retention times and absorption spectra with those of authentic standards.
-
Mandatory Visualizations
Caption: Carotenoid biosynthesis pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound effects in Arabidopsis.
Caption: Retrograde signaling pathway activated by carotenoid deficiency.
References
- 1. Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706: Accumulation of C-40 Carotenoid Precursors Inhibition of β-Carotene Synthesis and Enhancement of Phytoene Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference in Carotenogenesis as a Mechanism of Action of the Pyridazinone Herbicide Sandoz 6706: Accumulation of C-40 Carotenoid Precursors Inhibition of beta-Carotene Synthesis and Enhancement of Phytoene Epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for Detecting Pyriclor Residues in Plant Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical determination of Pyriclor (Pyraclonil) residues in various plant samples. The methodologies described herein are primarily based on Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for trace-level quantification of pesticide residues.
Introduction
This compound, also known as Pyraclonil, is a herbicide used for the control of various weeds. Monitoring its residues in agricultural products is crucial for ensuring food safety and compliance with regulatory limits. This application note outlines a robust and validated method for the extraction, cleanup, and quantification of this compound in diverse plant matrices, including grains, legumes, nuts, seeds, tea leaves, fruits, and vegetables.
Overview of the Analytical Workflow
The analytical procedure involves sample preparation, extraction of this compound from the plant matrix, cleanup of the extract to remove interfering substances, and subsequent analysis by LC-MS/MS. A generalized workflow is presented below.
Caption: General workflow for the analysis of this compound residues in plant samples.
Quantitative Data Summary
The following table summarizes the quantitative performance data of the analytical method for this compound in various plant matrices. This data is essential for assessing the method's sensitivity, accuracy, and precision.
| Plant Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Rice (Hull, Grain, Stalks) | 0.00025 - 0.0006 | 0.0007 - 0.002 | 78.1 - 112.5 | < 11.8 | [1] |
| Fruits and Vegetables (General) | - | 0.01 | - | - | [2] |
| Grains, Legumes, Nuts, Seeds | - | 0.01 | - | - | [2] |
| Tea Leaves | - | 0.01 | - | - | [2] |
Note: "-" indicates that the specific data was not provided in the cited reference.
Experimental Protocols
This section provides detailed step-by-step protocols for the analysis of this compound residues in plant samples.
Sample Preparation and Homogenization
Proper sample preparation is critical for obtaining representative and reproducible results.
Protocol:
-
Collect a representative sample of the plant material.
-
For large items (e.g., fruits, vegetables), chop them into smaller pieces.
-
Homogenize the sample using a high-speed blender or food processor until a uniform consistency is achieved.
-
For dry samples like grains, legumes, nuts, and seeds, they may be ground to a fine powder.
-
Store the homogenized sample in a sealed container at -20°C until extraction to prevent degradation of the analyte.
Extraction of this compound
This protocol describes the extraction of this compound from the homogenized plant sample using acetonitrile.[1][2]
Materials:
-
Homogenized plant sample
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
-
Homogenizer
-
Suction filtration apparatus
Protocol:
-
For grains, legumes, nuts, and seeds: Weigh 10.0 g of the homogenized sample into a centrifuge tube. Add 20 mL of water and let it stand for 30 minutes.[2]
-
For fruits and vegetables: Weigh 20.0 g of the homogenized sample into a centrifuge tube.[2]
-
For tea leaves: Weigh 5.00 g of the homogenized sample into a centrifuge tube. Add 20 mL of water and let it stand for 30 minutes.[2]
-
Add 100 mL of acetonitrile to the sample.[2]
-
Homogenize the mixture for 2-3 minutes.
-
Filter the mixture with suction.[2]
-
Transfer the residue on the filter paper back to the homogenizer cup, add 50 mL of acetonitrile, and homogenize again.[2]
-
Filter the mixture as in step 6 and combine the filtrates.[2]
-
Adjust the final volume of the combined filtrate to exactly 200 mL with acetonitrile.[2]
-
Take a specific aliquot of the extract for the cleanup step (e.g., 4 mL for most samples, 8 mL for tea leaves), add 10 mL of water, and concentrate the solution to about 10 mL at a temperature below 40°C.[2]
Caption: Step-by-step workflow for the extraction of this compound from plant samples.
Extract Cleanup using Solid Phase Extraction (SPE)
The crude extract contains co-extracted matrix components that can interfere with the LC-MS/MS analysis. A two-stage SPE cleanup is employed to remove these interferences.[2]
Materials:
-
Octadecylsilanized (ODS) silica gel SPE cartridge (1,000 mg)
-
Graphitized carbon black (GCB) SPE cartridge (500 mg)
-
Acetonitrile (ACN), HPLC grade
-
Water, deionized
Protocol:
-
Condition the SPE cartridges:
-
Load the concentrated extract from the extraction step onto the conditioned ODS cartridge.
-
Wash the ODS cartridge with 10 mL of acetonitrile/water (3:7, v/v) and discard the eluate.[2]
-
Connect the GCB cartridge below the ODS cartridge.
-
Elute the analytes from the ODS cartridge onto the GCB cartridge using 10 mL of acetonitrile/water (1:1, v/v) and discard the eluate.[2]
-
Remove the ODS cartridge.
-
Elute the this compound from the GCB cartridge with 10 mL of acetonitrile.[2]
-
Collect the eluate and concentrate it to dryness at a temperature below 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., methanol) to a final volume of 2 mL for grains, legumes, nuts, seeds, and tea leaves, or 4 mL for fruits and vegetables. This is the final test solution for LC-MS/MS analysis.[2]
LC-MS/MS Analysis
The final determination and quantification of this compound are performed using a liquid chromatograph coupled to a tandem mass spectrometer.
Instrumentation:
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
LC Conditions: [2]
-
Column: Octadecylsilanized silica gel (e.g., C18), 2.0–2.1 mm internal diameter, 150 mm length, 3–3.5 µm particle size.
-
Mobile Phase:
-
A: 0.005 mol/L ammonium acetate in water
-
B: 0.005 mol/L ammonium acetate in methanol
-
-
Gradient: Initially hold 60% A and 40% B for 2 minutes, then a linear gradient to 20% A and 80% B over 13 minutes, and hold for 5 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min (to be optimized for the specific column and system)
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion (m/z): 315
-
Product Ions (m/z): To be determined by direct infusion of a this compound standard. At least two product ions should be monitored for confirmation.
-
Collision Energy and other MS parameters: To be optimized for the specific instrument to achieve maximum sensitivity for the selected transitions.
Calibration:
Prepare a series of this compound standard solutions in the mobile phase or a blank matrix extract at concentrations ranging from 0.001 to 0.02 mg/L.[2] Generate a calibration curve by plotting the peak area or height against the concentration.
Conclusion
The analytical methods detailed in this document provide a reliable and sensitive approach for the determination of this compound residues in a wide range of plant-based matrices. The use of a robust extraction and cleanup procedure followed by LC-MS/MS analysis ensures accurate quantification at low residue levels, making these protocols suitable for routine monitoring and regulatory compliance testing. It is recommended that each laboratory validates the method with their specific matrices and instrumentation to ensure optimal performance.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Pyriclor Herbicidal Effects in the Lab
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent herbicidal effects of Pyriclor in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound (2,3,5-trichloro-4-pyridinol) is a herbicide that inhibits carotenoid biosynthesis in susceptible plants.[1][2][3] This inhibition leads to the accumulation of carotenoid precursors like phytoene, phytofluene, and zeta-carotene.[1][2] Carotenoids are essential for protecting chlorophyll from photo-oxidation. Without carotenoids, chlorophyll is rapidly destroyed by light, resulting in the characteristic bleaching or white foliage of treated plants.[1][4]
Q2: Is this compound the same as Picloram?
No, this compound and Picloram are different herbicides with distinct mechanisms of action. This compound inhibits carotenoid biosynthesis, while Picloram is a synthetic auxin mimic that causes uncontrolled and disorganized plant growth.[5][6][7][8][9][10] It is crucial to ensure you are working with the correct compound, as their expected effects and troubleshooting approaches will differ significantly.
Q3: How should this compound be stored?
While specific storage instructions should be obtained from the supplier, herbicides are generally best stored in a cool, dry, and dark place to prevent degradation.
Q4: What are the typical visual symptoms of this compound treatment?
The primary visual symptom of effective this compound treatment is bleaching of the plant foliage, where the leaves turn white or translucent.[4] This is a direct result of chlorophyll photodestruction in the absence of protective carotenoids.[1] Symptoms may also include stunting of growth.
Troubleshooting Guide
Issue 1: Little to No Herbicidal Effect Observed
| Possible Cause | Troubleshooting Action |
| Incorrect Herbicide Concentration | Verify calculations for stock solutions and final dilutions. Ensure accurate pipetting. Perform a dose-response experiment to confirm the effective concentration for your specific plant species and experimental conditions. |
| Inactive Herbicide | Check the expiration date of the this compound stock. If possible, test the herbicide on a known sensitive species to confirm its activity. Store the herbicide according to the manufacturer's recommendations, typically in a cool, dark, and dry place. |
| Insufficient Light Exposure | This compound's herbicidal activity (bleaching) is light-dependent.[1] Ensure treated plants are exposed to adequate light intensity and duration. Compare results from plants grown under different light conditions. |
| Plant Resistance or Low Susceptibility | The target plant species may be naturally tolerant or resistant to this compound. Review literature for the susceptibility of your chosen species. Include a known susceptible control species in your experiments. |
| Problems with Herbicide Uptake | Ensure complete and uniform spray coverage if applying post-emergence. For soil applications, ensure the herbicide is adequately incorporated into the growing medium. The formulation of the herbicide solution (e.g., inclusion of adjuvants) can affect uptake, although this is more critical in field applications. |
Issue 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Action |
| Inconsistent Application | Calibrate application equipment (e.g., sprayers) to ensure uniform delivery. Use precise pipetting techniques for all solutions. Ensure each replicate receives the same volume and concentration of the herbicide. |
| Biological Variability | Use seeds from a single, uniform source. Select plants of the same age and developmental stage for treatment. Increase the number of replicates to improve statistical power and account for natural variation. |
| Non-uniform Environmental Conditions | Ensure all replicates are exposed to the same light intensity, temperature, and humidity. Randomize the placement of replicates within the growth chamber or greenhouse to minimize the effects of micro-environmental differences. |
| Cross-Contamination | Use separate, clearly labeled equipment for different herbicide concentrations and for control treatments. Thoroughly clean all equipment between uses. |
Issue 3: Unexpected Phytotoxicity in Control Group
| Possible Cause | Troubleshooting Action |
| Contaminated Glassware or Equipment | Use dedicated glassware for herbicide work or ensure a rigorous cleaning protocol is in place, including rinsing with an appropriate solvent. |
| Herbicide Volatility or Drift | If using a sprayer, ensure it is used in a designated area away from control plants to prevent drift. While this compound's volatility is not extensively documented as a major issue in lab settings, it is good practice to keep treated and control plants physically separated. |
| Contaminated Soil or Water | Use a consistent and clean source of soil or growth medium and water. If contamination is suspected, test the soil and water sources. |
Data Presentation
Table 1: Factors Influencing Herbicide Efficacy and Potential Impact on Experimental Results
| Factor | Potential Impact on this compound Efficacy | Troubleshooting Consideration |
| Light Intensity | High Impact: Essential for photo-oxidation of chlorophyll and bleaching symptoms.[1] | Ensure consistent and adequate light across all experimental units. Low light may mask herbicidal effects. |
| Temperature | Moderate Impact: Affects plant metabolism and herbicide uptake. Extreme temperatures can stress plants and alter their response. | Maintain a stable and appropriate temperature for the plant species being tested. |
| Plant Growth Stage | High Impact: Younger, actively growing plants are often more susceptible to herbicides. | Standardize the growth stage of plants at the time of treatment. |
| Application Method | High Impact: Inconsistent application leads to variable dosing and results. | Calibrate equipment and use standardized application procedures. |
| Soil Composition | Moderate Impact: Organic matter and clay content can adsorb herbicides, reducing their availability for plant uptake. | Use a consistent, well-characterized soil or growth medium for all experiments. |
Experimental Protocols
Protocol 1: Dose-Response Assay for this compound
This protocol is designed to determine the concentration of this compound required to achieve a 50% reduction in plant growth (GR50).
-
Plant Preparation:
-
Sow seeds of the target weed species in pots or trays containing a standardized laboratory-grade potting mix.
-
Grow the plants in a controlled environment (e.g., growth chamber) with defined light, temperature, and humidity conditions.
-
Thin seedlings to a uniform number per pot (e.g., 3-5 plants) once they have emerged.
-
Allow plants to reach a specific growth stage (e.g., 2-3 true leaves) before treatment.
-
-
Herbicide Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone or DMSO, depending on solubility) and then dilute with water containing a non-ionic surfactant if required.
-
Perform a serial dilution of the stock solution to create a range of at least 6-8 concentrations. The range should be chosen to bracket the expected GR50 value (a preliminary range-finding experiment may be necessary). Include a control group that is treated with the solvent and surfactant solution only.
-
-
Herbicide Application:
-
Randomly assign treatments to the pots.
-
Apply the herbicide solutions to the plants using a calibrated laboratory sprayer to ensure uniform coverage.
-
Return the treated plants to the controlled environment.
-
-
Data Collection and Analysis:
-
After a set period (e.g., 14-21 days), assess the plants.
-
Visual assessment: Score the plants based on a bleaching scale (e.g., 0 = no effect, 100 = complete bleaching and death).
-
Quantitative assessment: Harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.
-
Calculate the percent reduction in growth for each concentration relative to the control.
-
Use a statistical software package to perform a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the GR50 value.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound, a carotenoid biosynthesis inhibitor.
Caption: A logical workflow for troubleshooting inconsistent this compound effects.
References
- 1. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. invasive.org [invasive.org]
- 6. chemicalwarehouse.com [chemicalwarehouse.com]
- 7. grokipedia.com [grokipedia.com]
- 8. pomais.com [pomais.com]
- 9. specialistsales.com.au [specialistsales.com.au]
- 10. bushchemicals.com [bushchemicals.com]
Optimizing Pyriclor concentration for specific plant species
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing Pyriclor concentration in experimental settings. It includes frequently asked questions, detailed experimental protocols, and troubleshooting guides to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (2,3,5-trichloro-4-pyridinol) is a selective herbicide.[1][2] Its principal mechanism of action is the inhibition of carotenoid biosynthesis. This interference leads to the degradation of chlorophyll, causing a characteristic bleaching of the plant's foliage when exposed to light, which ultimately results in plant death.[1] Additionally, studies on isolated spinach chloroplasts have shown that this compound strongly inhibits photosynthesis by targeting the oxygen-evolving system and/or Pigment System II.[3]
While some literature suggests that herbicides with a similar pyridine structure can act as auxin mimics, leading to uncontrolled growth, the precise mechanism for this compound is not definitively established in this regard.[4][5][6] Therefore, its primary, confirmed modes of action are carotenoid and photosynthesis inhibition.
Q2: What are the key factors that influence the optimal concentration of this compound for a specific plant species?
The ideal this compound concentration is not universal and is influenced by a combination of factors.[7] Optimizing the dose is critical to ensure efficacy while minimizing potential side effects or damage to non-target species.[7] Key factors include:
-
Target Plant Species: Different species exhibit varying levels of susceptibility to herbicides.[8]
-
Growth Stage: Younger, actively growing weeds are generally more susceptible to herbicides than mature or stressed plants.[9][10]
-
Weed Density: Higher densities of weeds may necessitate higher application rates for effective control.[8]
-
Environmental Conditions: Temperature, soil moisture, and rainfall can significantly impact herbicide absorption, translocation, and overall effectiveness.[10][11] For example, applying this compound before a rainfall event can wash the product off the foliage, reducing its efficacy.[11]
-
Application Technique: The use of adjuvants (surfactants) can enhance the absorption of the herbicide, potentially allowing for lower concentrations to be used effectively.[9][12] Water quality, including pH and mineral content, can also affect performance.[8][11]
Q3: How should I prepare stock and working solutions of this compound?
Accurate preparation of solutions is critical for reproducible results. The following table provides guidance for preparing stock solutions of this compound (Molecular Weight: 198.43 g/mol ), which can then be used to create a series of dilutions for your experiments.[1]
| Target Molarity | Mass of this compound for 10 mL of Solvent | Mass of this compound for 50 mL of Solvent |
| 1 mM | 1.98 mg | 9.92 mg |
| 5 mM | 9.92 mg | 49.61 mg |
| 10 mM | 19.84 mg | 99.22 mg |
| 50 mM | 99.22 mg | 496.10 mg |
Note: This data is based on a molecular weight of 198.43. Always recalculate based on the batch-specific purity and molecular weight provided by the supplier.[1] For long-term storage, keep this compound solutions in a dry, dark environment at -20°C.[1]
Experimental Protocol: Dose-Response Bioassay for Optimal Concentration
This protocol outlines a standard procedure for determining the effective dose of this compound required to achieve a desired level of control for a specific plant species (e.g., ED₅₀ - the dose causing a 50% reduction in a measured parameter).[13][14]
1. Plant Material and Growth Conditions:
-
Select a uniform population of the target plant species at a susceptible and consistent growth stage (e.g., 2-4 true leaves).[11]
-
Grow plants in a controlled environment, such as a greenhouse or growth chamber, to ensure consistent temperature, light, and humidity.[11]
2. Herbicide Preparation and Dilution Series:
-
Prepare a concentrated stock solution of this compound based on the manufacturer's data sheet.[1]
-
Create a series of dilutions from the stock solution. A logarithmic or geometric series is often effective for capturing a full dose-response curve.[11]
Example Dilution Series for a Dose-Response Experiment
| Treatment | Concentration (Relative to Expected 'X' Rate) | Example Concentration (if X = 10 µM) |
| Control | 0 (Solvent/Adjuvant Only) | 0 µM |
| T1 | 0.1X | 1 µM |
| T2 | 0.5X | 5 µM |
| T3 | 1X (Target Rate) | 10 µM |
| T4 | 2X | 20 µM |
| T5 | 5X | 50 µM |
| T6 | 10X | 100 µM |
3. Experimental Design and Herbicide Application:
-
Use a randomized complete block design with at least three biological replicates for each treatment concentration.[13]
-
Calibrate your spray equipment to ensure a known and uniform application volume.[9]
-
Apply the prepared this compound solutions evenly to the plant foliage. Treat a control group with only the solvent and any adjuvants used in the herbicide solutions.
4. Data Collection and Analysis:
-
After a predetermined period (e.g., 7, 14, or 21 days), assess the plants for phytotoxicity.
-
Collect quantitative data, such as plant height, fresh weight, or dry weight.[15]
-
Calculate the percent inhibition or control relative to the untreated control group.
-
Use statistical software (e.g., R with the 'drc' package) to fit the data to a dose-response curve and calculate the ED₅₀ value.[13]
Signaling Pathways
The diagrams below illustrate the primary confirmed mechanism of this compound and a hypothesized pathway based on related chemical structures.
Troubleshooting Guide
Q: My target plants show little to no effect after this compound application. What could be wrong?
A: Several factors could lead to a lack of efficacy. Consider the following possibilities:
-
Incorrect Concentration: The applied dose may be too low for the target species. Verify all calculations and consider conducting a dose-response study.[11]
-
Plant Growth Stage: The weeds may have been too mature or stressed at the time of application. Herbicides are most effective on young, actively growing plants.[10]
-
Herbicide Resistance: The target plant population may have developed resistance to this class of herbicide.[11]
-
Environmental Factors: Application during cold weather or just before a rainfall can significantly reduce herbicide uptake and effectiveness.[11]
-
Improper Application: Ensure sprayer equipment is properly calibrated and that adequate spray coverage was achieved.[9] The absence of a recommended adjuvant can also limit absorption.[9]
Q: I am observing phytotoxicity (damage) in my crop or non-target species. What is the likely cause?
A: Non-target damage is a serious issue that can result from several factors:
-
Concentration Too High: The applied rate may be above the tolerance level for the desired species. A dose-response experiment can help identify a selective concentration range.[13]
-
Spray Drift: Wind can carry herbicide droplets to adjacent, non-target plants. Avoid spraying on windy days.[11]
-
Species Sensitivity: The desired species may have a natural sensitivity to this compound that was not previously known.
Q: The results from my repeated experiments are inconsistent. How can I improve reproducibility?
A: Inconsistent results often stem from subtle variations in experimental conditions.
-
Standardize Plant Material: Use seeds from the same lot and ensure plants are of a uniform size and growth stage for each experiment.[11]
-
Control Environmental Conditions: Use a growth chamber or greenhouse to maintain consistent light, temperature, and humidity. Uncontrolled environmental shifts can alter plant metabolism and response to the herbicide.[10]
-
Check Application Equipment: Routinely calibrate your application equipment to ensure a consistent volume is applied in every experiment.[9]
-
Water Quality: Use consistent, high-quality water for all herbicide dilutions, as factors like pH and hardness can impact efficacy.[8]
References
- 1. medkoo.com [medkoo.com]
- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 3. Inhibition of Photosynthesis by this compound | Weed Science | Cambridge Core [cambridge.org]
- 4. grdc.com.au [grdc.com.au]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 1970-40-7 [smolecule.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimise crop yield with herbicides - NWK Arena [nwkarena.co.za]
- 9. utia.tennessee.edu [utia.tennessee.edu]
- 10. opot.co.za [opot.co.za]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isws.org.in [isws.org.in]
- 15. pjoes.com [pjoes.com]
Technical Support Center: Pyriclor Stability and Degradation in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of Pyriclor in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues and questions encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general stability characteristics in water?
This compound, also known as fenpiclonil, is a phenylpyrrole fungicide. In aqueous environments, its stability is influenced by factors such as pH, temperature, and exposure to light. It is known to be susceptible to rapid degradation upon exposure to light.
Q2: How quickly does this compound degrade in water under neutral pH conditions?
Under neutral conditions (pH 7) and at a temperature of 20°C, the hydrolysis half-life (DT₅₀) of this compound is approximately 23 days.[1] This indicates a moderate persistence in the absence of other degradation factors.
Q3: What is the effect of light on the stability of this compound in aqueous solutions?
This compound is highly susceptible to photolysis. In aqueous solutions at pH 7, its photolytic half-life (DT₅₀) is extremely short, around 0.03 days, indicating very rapid degradation in the presence of sunlight or a suitable artificial light source.[1]
Q4: What are the expected degradation products of this compound in water?
While specific degradation products of this compound in aqueous solutions are not extensively documented in publicly available literature, degradation of phenylpyrrole fungicides can involve alterations to the pyrrole ring and the dichlorophenyl group. Due to its rapid photolysis, it is anticipated that photodegradation is a primary pathway for its dissipation in the environment.
Q5: Are there validated analytical methods for determining this compound concentrations in water?
Yes, analytical methods such as Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are suitable for the determination of this compound and other fungicides in water samples. These methods offer high sensitivity and selectivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent this compound concentrations in replicate samples. | 1. Photodegradation: Exposure of samples to light during preparation or storage.2. Variable pH: Inconsistent pH across sample solutions.3. Temperature Fluctuations: Samples stored at inconsistent temperatures. | 1. Protect samples from light at all stages using amber vials or by working under low-light conditions.2. Use buffered solutions to maintain a constant pH.3. Ensure all samples are stored at a consistent, controlled temperature. |
| Rapid loss of this compound in solution, even in the dark. | 1. High pH: The solution pH may be alkaline, accelerating hydrolysis.2. Elevated Temperature: Storage or incubation at temperatures significantly above 20°C. | 1. Adjust the pH of the aqueous solution to neutral or slightly acidic conditions (if compatible with experimental goals).2. Store solutions at a lower, controlled temperature (e.g., 4°C) to slow down hydrolysis. |
| Difficulty in detecting this compound after a short period. | Rapid Photolysis: The experiment is being conducted under light conditions, leading to very fast degradation. | For hydrolysis studies, ensure all experiments are conducted in the dark. For photolysis studies, use a controlled light source and sample at very short time intervals. |
| Interference from unknown peaks in chromatograms. | Formation of Degradation Products: The additional peaks may correspond to hydrolysis or photolysis products of this compound. | Attempt to identify these peaks using mass spectrometry (MS) and review literature on the degradation of phenylpyrrole fungicides for potential structures. |
Data Presentation
Table 1: Stability of this compound in Aqueous Solution
| Parameter | Condition | Value | Reference |
| Aqueous Hydrolysis DT₅₀ | 20°C, pH 7 | 23 days | [1] |
| Aqueous Photolysis DT₅₀ | pH 7 | 0.03 days | [1] |
Experimental Protocols
The following are generalized protocols for conducting hydrolysis and photolysis studies of this compound in aqueous solutions. These should be adapted based on specific experimental requirements and available equipment.
Protocol 1: Hydrolysis of this compound in Aqueous Solution
-
Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at a minimum of three pH values (e.g., pH 4, 7, and 9).
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile).
-
Spike the buffer solutions with the this compound stock solution to achieve the desired final concentration. The concentration of the organic solvent should typically not exceed 1% (v/v).
-
-
Incubation:
-
Dispense the test solutions into sterile, amber glass vessels to protect from light.
-
Incubate the vessels in the dark at a constant temperature (e.g., 20°C, 25°C, and 50°C).
-
Include sterile control samples (buffer without this compound) and analytical standards.
-
-
Sampling: Collect samples at appropriate time intervals based on the expected degradation rate. For this compound at pH 7, sampling could occur over several weeks.
-
Sample Analysis:
-
Immediately after collection, quench any further degradation if necessary (e.g., by freezing).
-
Analyze the concentration of this compound and any potential degradation products using a validated analytical method, such as UPLC-MS/MS.
-
-
Data Analysis: Determine the rate of hydrolysis and the half-life (DT₅₀) at each pH and temperature condition by plotting the concentration of this compound versus time.
Protocol 2: Aqueous Photolysis of this compound
-
Preparation of Test Solution: Prepare a solution of this compound in sterile, purified water (e.g., buffered at pH 7).
-
Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm). The light intensity should be measured and controlled.
-
Irradiation:
-
Place the test solution in a photolysis reactor with a quartz window to allow light penetration.
-
Maintain a constant temperature (e.g., 25°C) throughout the experiment.
-
Simultaneously run a dark control sample (wrapped in aluminum foil) to assess hydrolysis in the absence of light.
-
-
Sampling: Due to the rapid photolysis of this compound, collect samples at frequent, short intervals (e.g., minutes to hours).
-
Sample Analysis: Analyze the samples immediately for the concentration of this compound and its photoproducts using a suitable analytical method (e.g., UPLC-MS/MS).
-
Data Analysis: Calculate the photolysis rate constant and the half-life (DT₅₀). The degradation rate in the dark control should be subtracted from the rate in the irradiated sample to determine the net photolytic degradation.
Mandatory Visualizations
Caption: Workflow for determining the hydrolysis rate of this compound.
Caption: Workflow for determining the photolysis rate of this compound.
Caption: Conceptual degradation pathways of this compound in water.
References
Technical Support Center: Overcoming Pyriclor Insolubility in Research Protocols
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges encountered when working with Pyriclor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions for preparing and using this compound in your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern in research?
A1: this compound (2,3,5-trichloro-4-pyridinol) is a herbicide that functions by inhibiting carotenoid biosynthesis in plants. Its limited solubility in aqueous solutions and some organic solvents can pose a significant challenge in research settings, potentially leading to inaccurate experimental results due to precipitation and inconsistent concentrations.
Q2: What is the known solubility of this compound?
Q3: My this compound solution has precipitated. What should I do?
A3: Precipitation can often be reversed by gentle warming and sonication. We recommend warming the solution to 37°C and using an ultrasonic bath to aid in redissolving the compound. To prevent re-precipitation, it is advisable to prepare fresh solutions, aliquot them into single-use vials, and store them under appropriate conditions.
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: Direct dissolution in aqueous buffers is generally not recommended due to this compound's low water solubility. It is best to first prepare a concentrated stock solution in a suitable organic solvent, such as Dimethyl Sulfoxide (DMSO), and then dilute this stock into your aqueous buffer to the final desired concentration.
Troubleshooting Guide: this compound Insolubility
This guide provides a systematic approach to resolving common issues related to this compound's insolubility during experimental procedures.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms in the stock solution upon preparation. | - Concentration exceeds the solubility limit in the chosen solvent.- Incomplete dissolution.- Contamination of the solvent (e.g., water in DMSO). | - Prepare a new stock solution at a lower concentration.- Use sonication and gentle warming (37°C) to facilitate dissolution.- Use fresh, anhydrous solvent. |
| Precipitate forms in the stock solution during storage. | - Temperature fluctuations.- Solvent evaporation.- Compound degradation over time. | - Aliquot the stock solution into single-use vials to avoid freeze-thaw cycles.- Ensure vials are tightly sealed to prevent solvent evaporation.- Prepare fresh stock solutions regularly and store them at -20°C or -80°C for long-term stability. |
| Precipitate forms immediately upon dilution of the stock solution into an aqueous medium. | - "Antisolvent" effect due to the rapid change in solvent polarity.- The final concentration in the aqueous medium is too high. | - Add the stock solution dropwise to the aqueous medium while vortexing or stirring to ensure rapid mixing.- Perform serial dilutions in the aqueous medium.- Lower the final working concentration of this compound.- Consider increasing the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. |
| Precipitate forms in the experimental medium over time (e.g., during incubation). | - Temperature-dependent solubility.- Interaction with components in the medium (e.g., salts, proteins). | - Pre-warm the experimental medium to the incubation temperature before adding the this compound stock solution.- Evaluate the stability of this compound in your specific medium over the time course of your experiment. |
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Solubility | Temperature |
| Water | 569.7 mg/L | 25°C[1] |
| Dimethyl Sulfoxide (DMSO) | Data not explicitly available, but it is a recommended solvent for preparing stock solutions of poorly soluble compounds. | - |
| Ethanol | Data not explicitly available. | - |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution
This protocol describes a general method for preparing a stock solution of this compound, which can then be diluted for various experimental applications.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
-
Warming device (e.g., water bath or incubator set to 37°C)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.
-
Initial Dissolution: Vortex the mixture vigorously for 1-2 minutes.
-
Assisted Dissolution (if necessary): If the solid has not completely dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Gentle warming to 37°C can also be applied in conjunction with sonication.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and prevent solvent evaporation. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Visualizations
Signaling Pathway: this compound's Mechanism of Action
This compound acts as a herbicide by inhibiting the carotenoid biosynthesis pathway in plants. Specifically, it blocks the activity of phytoene desaturase (PDS), a key enzyme in this pathway. This inhibition leads to the accumulation of upstream intermediates, namely phytoene, phytofluene, and ζ-carotene. The lack of carotenoids results in the photodestruction of chlorophyll and ultimately leads to the death of the plant.
Caption: this compound inhibits phytoene desaturase (PDS), disrupting the carotenoid biosynthesis pathway.
Experimental Workflow: Troubleshooting this compound Precipitation
The following diagram outlines a logical workflow for troubleshooting precipitation issues with this compound solutions in a research setting.
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
References
Technical Support Center: Unexpected Phytotoxicity of Pyriclor on Non-Target Plants
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phytotoxicity with the herbicide Pyriclor in non-target plants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound?
This compound's primary mode of action is the inhibition of photosynthesis. It specifically targets Photosystem II (PSII), disrupting the electron transport chain. This disruption leads to a halt in ATP and NADPH production, which are essential for carbon fixation.
Q2: We observed phytotoxicity in a non-target plant species not listed as susceptible. Why might this be happening?
Unexpected phytotoxicity in non-target plants can occur due to several factors:
-
Species-Specific Sensitivity: Some plant species may have a previously undocumented sensitivity to this compound.
-
Environmental Conditions: Factors such as high light intensity, temperature stress, or nutrient deficiencies can exacerbate the phytotoxic effects of herbicides.
-
Herbicide Persistence and Accumulation: this compound or its metabolites may persist in the soil or growth media and accumulate to toxic levels over time.
-
Metabolic Differences: The non-target plant may lack the necessary metabolic pathways to efficiently detoxify this compound.
Q3: What are the typical visual symptoms of this compound phytotoxicity?
Common symptoms of this compound-induced phytotoxicity include:
-
Chlorosis: Yellowing of the leaves, often starting at the margins or between the veins.
-
Necrosis: Browning and death of plant tissue.
-
Stunting: Reduced overall growth, including plant height and biomass.
-
Leaf Curling and Distortion: Abnormal growth and development of new leaves.
Q4: Can this compound cause oxidative stress in plants?
Yes. While the primary target of this compound is Photosystem II, the inhibition of electron transport can lead to the generation of reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide.[1][2][3][4] This secondary effect induces oxidative stress, causing damage to cellular components like lipids, proteins, and DNA.[1][3]
Troubleshooting Guides
Issue 1: Inconsistent or unpredictable phytotoxicity in our experiments.
-
Question: We are seeing variable phytotoxicity in our non-target plant assays, even at the same this compound concentration. What could be the cause?
-
Answer:
-
Check Environmental Parameters: Ensure that environmental conditions (light intensity, temperature, humidity) are consistent across all experimental units. Fluctuations can significantly impact a plant's susceptibility to herbicide stress.
-
Verify Solution Preparation: Double-check all calculations and procedures for preparing your this compound stock and working solutions. Inaccurate concentrations are a common source of variability.
-
Assess Growth Media: Test your soil or growth media for potential herbicide residues from previous experiments. Herbicide carryover can lead to cumulative toxic effects.
-
Standardize Plant Material: Use seeds from the same lot and plants of a uniform growth stage to minimize biological variability.
-
Issue 2: Distinguishing this compound phytotoxicity from other stress symptoms.
-
Question: The symptoms we observe (e.g., chlorosis, stunting) could also be due to nutrient deficiencies or disease. How can we confirm this compound is the cause?
-
Answer:
-
Include Proper Controls: Always have a negative control group (no this compound treatment) and, if possible, a positive control (a known susceptible species) in your experimental design.
-
Observe Symptom Progression: this compound-induced symptoms often appear relatively quickly after application and may be more pronounced on newer growth. Nutrient deficiency symptoms typically develop more slowly and may appear on older leaves first.
-
Conduct a Dose-Response Study: Exposing plants to a range of this compound concentrations can help establish a clear link between the chemical and the observed symptoms.
-
Rule out Pathogens: If you suspect a disease, perform appropriate diagnostic tests to confirm or rule out the presence of pathogens.
-
Quantitative Data Summary
The following tables provide hypothetical quantitative data on the phytotoxicity of this compound on various non-target plant species. This data is for illustrative purposes, as extensive public data for this compound is limited. Researchers should generate their own dose-response data for specific species and conditions.
Table 1: EC50 Values for this compound-Induced Biomass Reduction in Non-Target Plants
| Plant Species | Common Name | Family | EC50 (mg/L) for Shoot Biomass Reduction | EC50 (mg/L) for Root Biomass Reduction |
| Lactuca sativa | Lettuce | Asteraceae | 0.5 | 0.8 |
| Solanum lycopersicum | Tomato | Solanaceae | 1.2 | 1.5 |
| Zea mays | Corn | Poaceae | 5.8 | 7.2 |
| Glycine max | Soybean | Fabaceae | 2.5 | 3.1 |
EC50 (Effective Concentration 50) is the concentration of this compound that causes a 50% reduction in the measured parameter compared to the control group.
Table 2: Inhibition of Germination by this compound in Non-Target Plant Species
| Plant Species | Common Name | Family | IC50 (mg/L) for Germination Inhibition |
| Arabidopsis thaliana | Thale Cress | Brassicaceae | 0.2 |
| Triticum aestivum | Wheat | Poaceae | 8.5 |
| Cucumis sativus | Cucumber | Cucurbitaceae | 1.8 |
IC50 (Inhibitory Concentration 50) is the concentration of this compound that causes a 50% inhibition of seed germination compared to the control group.
Experimental Protocols
Protocol 1: Assessment of this compound Phytotoxicity on Lactuca sativa (Lettuce) using a Seedling Vigor Assay
This protocol is designed to determine the dose-response relationship of this compound on the early growth of a non-target plant species.
1. Materials:
-
Lactuca sativa seeds (certified, same lot)
-
This compound (analytical grade)
-
Sterile deionized water
-
Petri dishes (9 cm diameter) with filter paper
-
Growth chamber with controlled light, temperature, and humidity
-
Forceps
-
Graduated cylinders and volumetric flasks
-
Analytical balance
2. Methods:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in sterile deionized water.
-
Perform serial dilutions to obtain a range of test concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 mg/L).
-
Include a negative control (sterile deionized water only).
-
-
Seed Plating and Treatment:
-
Place two layers of sterile filter paper in each Petri dish.
-
Aseptically place 20 Lactuca sativa seeds evenly on the filter paper.
-
Add 5 mL of the respective this compound test solution or control water to each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Prepare three to five replicate plates for each concentration.
-
-
Incubation:
-
Place the Petri dishes in a growth chamber under controlled conditions (e.g., 24 ± 1°C, 16:8 h light:dark photoperiod, light intensity of 100 µmol/m²/s).
-
Incubate for 7 days.
-
-
Data Collection:
-
After 7 days, count the number of germinated seeds in each plate.
-
Carefully remove the seedlings and measure the shoot and root length of 10 randomly selected seedlings from each plate.
-
Determine the fresh weight of all seedlings from each plate.
-
Dry the seedlings at 70°C for 48 hours and measure the dry weight.
-
3. Data Analysis:
-
Calculate the germination percentage for each replicate.
-
Calculate the average shoot and root length, fresh weight, and dry weight for each treatment group.
-
Express the results as a percentage of the control.
-
Use a suitable statistical software to perform a regression analysis and determine the EC50 and/or IC50 values.
Visualizations
Caption: this compound-induced phytotoxicity signaling pathway.
Caption: Workflow for investigating unexpected phytotoxicity.
References
- 1. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The nexus between reactive oxygen species and the mechanism of action of herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defenses Against ROS in Crops and Weeds: The Effects of Interference and Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Factors affecting Pyriclor efficacy in controlled environments
Welcome to the Technical Support Center for Pyriclor. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in controlled experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CAS No. 1970-40-7), chemically known as 2,3,5-trichloro-4-pyridinol, is a selective herbicide.[1][2] Its principal mechanism of action in plants is the inhibition of carotenoid biosynthesis.[1] Carotenoids are essential for protecting chlorophyll from photodestruction. By inhibiting this pathway, this compound leads to chlorophyll degradation and bleaching of foliage, ultimately causing cell death.[1] Some research also suggests that this compound may interfere with auxin metabolism, a critical pathway for plant growth, although this mechanism is less clearly defined.[2]
Q2: Is this compound the same as Picloram?
No, this compound and Picloram are different compounds, although both belong to the pyridine family of herbicides.[3][4][5] Picloram is a well-known systemic herbicide that acts as a synthetic auxin, leading to uncontrolled growth and plant death.[3][5][6] Due to the similarity in the chemical family and herbicidal action, it is important to verify the specific compound being used in your experiments.
Q3: How should this compound be stored for optimal stability?
For solid this compound, storage in a dry, dark environment is recommended.[1] Short-term storage (days to weeks) should be at 0-4°C, while long-term storage (months to years) should be at -20°C.[1] Stock solutions should be prepared fresh, but if storage is necessary, they should be kept at 0-4°C for short periods or in aliquots at -20°C for long-term storage.[1]
Q4: What are the key environmental factors that can influence this compound's efficacy in my experiments?
While specific quantitative data for controlled environments is limited, light intensity is a known factor affecting this compound's efficacy in plants.[1] Since its mechanism involves the photodestruction of chlorophyll, the presence and intensity of light are critical for its activity. When designing your experiments, maintaining consistent light conditions is crucial for reproducible results.
Troubleshooting Guide
Problem 1: Inconsistent or no observable effect of this compound treatment.
-
Possible Cause 1: Inadequate Light Exposure.
-
Solution: Ensure that your experimental setup provides sufficient and consistent light exposure, as this compound's primary mechanism is light-dependent.
-
-
Possible Cause 2: Incorrect Compound.
-
Possible Cause 3: Suboptimal Concentration.
-
Solution: Perform a dose-response study to determine the optimal concentration for your specific cell line or organism.
-
-
Possible Cause 4: Improper Storage.
-
Solution: Ensure that this compound and its stock solutions have been stored according to the recommended conditions to prevent degradation.[1]
-
Problem 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Environmental Conditions.
-
Solution: Standardize all experimental conditions, including temperature, humidity, and particularly light intensity and duration of exposure.
-
-
Possible Cause 2: Pipetting or Dilution Errors.
-
Solution: Review your dilution calculations and ensure accurate pipetting techniques. Prepare a fresh stock solution if necessary.
-
-
Possible Cause 3: Cell Culture Inconsistency.
-
Solution: Ensure that cells are at a consistent passage number and confluency at the time of treatment.
-
Data Presentation
Currently, there is a lack of publicly available quantitative data on the specific effects of varying environmental factors on this compound efficacy in controlled research settings. Researchers are encouraged to perform their own dose-response and optimization experiments. A template for presenting such data is provided below.
Table 1: Example Dose-Response Data for this compound Efficacy
| This compound Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h |
| 0 (Control) | 100 | 100 |
| 1 | 95 | 85 |
| 10 | 70 | 50 |
| 50 | 40 | 20 |
| 100 | 25 | 10 |
Experimental Protocols
Protocol: In Vitro Herbicide Efficacy Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve the desired final concentrations for the experiment.
-
-
Cell Treatment:
-
Remove the growth medium from the wells and replace it with a fresh medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the solvent at the same concentration used for the highest this compound dose).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 24, 48, 72 hours) under controlled conditions, including consistent light exposure.
-
-
Assessment of Cell Viability:
-
Use a suitable cell viability assay (e.g., MTT, PrestoBlue) to determine the effect of this compound on cell proliferation.
-
Read the results using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the proposed signaling pathways and a general experimental workflow.
References
Technical Support Center: Addressing Variability in Pyriclor Bioassay Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address sources of variability in Pyriclor bioassay results. The information is tailored for researchers, scientists, and drug development professionals to enhance the accuracy and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action for this compound?
This compound is a selective herbicide that functions by inhibiting carotenoid biosynthesis.[1][2] Carotenoids are essential pigments that protect chlorophyll from photo-oxidation. By blocking their synthesis, this compound leads to the rapid degradation of chlorophyll in the presence of light, resulting in characteristic bleaching or whitening of the plant foliage and ultimately, plant death.[1][2][3]
Q2: What are the most common sources of variability in this compound bioassay results?
Variability in bioassay results can stem from several factors:
-
Environmental Factors: Light intensity and temperature can significantly influence the efficacy of this compound, as its mode of action is light-dependent. Inconsistent conditions between assays can lead to variable results.
-
Biological Factors: The age, species, and developmental stage of the test plants can affect their susceptibility to the herbicide.
-
Procedural Factors: Inconsistencies in the preparation of this compound solutions, application methods, and operator-to-operator differences can introduce significant variability. Soil composition and pH can also play a role in herbicide availability.[4]
Q3: What are the typical visual symptoms of this compound activity on susceptible plants?
The most prominent symptom of this compound exposure is the bleaching or whitening of new growth, particularly in the leaves and meristematic tissues.[2] This is a direct result of the inhibition of carotenoid biosynthesis and subsequent photo-oxidation of chlorophyll. Necrosis may follow in severely affected tissues.
Q4: How can I select an appropriate plant species for my this compound bioassay?
The choice of plant species will depend on the objectives of your study. For general sensitivity testing, a species known to be susceptible to carotenoid biosynthesis inhibitors, such as cress, lettuce, or certain grass species, is recommended. If you are investigating resistance, you will need to compare the response of the potentially resistant population to a known susceptible population of the same species.
Q5: What is a suitable concentration range for a this compound dose-response bioassay?
The optimal concentration range will vary depending on the plant species and experimental conditions. It is advisable to perform a range-finding experiment with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify a suitable range that brackets the EC50 (50% effective concentration) or LC50 (50% lethal concentration).
Data Presentation
Due to the limited availability of publicly accessible, standardized quantitative data for this compound across a range of species, the following table provides an illustrative example of how to present dose-response data. The values are representative of what might be expected for a carotenoid biosynthesis-inhibiting herbicide and should be replaced with experimentally derived data.
| Plant Species | Growth Stage | EC50 (µM) - Bleaching | LC50 (µM) - Mortality |
| Lepidium sativum (Cress) | 2-leaf | 0.5 - 2.0 | 5.0 - 15.0 |
| Lolium perenne (Ryegrass) | 2-3 leaf | 1.0 - 5.0 | 10.0 - 30.0 |
| Zea mays (Corn) | V2 | 5.0 - 15.0 | 25.0 - 75.0 |
Note: These values are for illustrative purposes only and will vary based on experimental conditions.
Experimental Protocols
Detailed Methodology for a Petri Dish-Based this compound Bioassay
This protocol describes a common method for assessing the effect of this compound on the germination and early growth of a sensitive indicator species like cress (Lepidium sativum).
-
Preparation of this compound Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or acetone).
-
Perform serial dilutions of the stock solution in the final growth medium (e.g., deionized water or a nutrient solution) to achieve the desired test concentrations. Include a solvent-only control.
-
-
Assay Setup:
-
Place a sterile filter paper disc in a 9 cm petri dish.
-
Pipette a standard volume (e.g., 2 mL) of each this compound working solution or control solution onto the filter paper, ensuring it is evenly saturated.
-
Allow the solvent to evaporate in a fume hood if a volatile solvent was used.
-
Place a consistent number of seeds (e.g., 10-20) of the indicator plant species onto the treated filter paper.
-
Seal the petri dishes with parafilm to maintain humidity.
-
-
Incubation:
-
Incubate the petri dishes in a controlled environment growth chamber with a defined light/dark cycle (e.g., 16h light / 8h dark), light intensity (e.g., 100-150 µmol/m²/s), and temperature (e.g., 22-25°C).
-
-
Data Collection and Analysis:
-
After a set period (e.g., 5-7 days), assess the following endpoints:
-
Germination rate: Count the number of germinated seeds in each dish.
-
Root and shoot length: Measure the length of the primary root and shoot of each seedling.
-
Visual injury: Score the degree of bleaching on a scale (e.g., 0 = no effect, 4 = complete bleaching).
-
-
Calculate the average and standard deviation for each endpoint at each concentration.
-
Use a suitable statistical software to perform a dose-response analysis and determine the EC50 or LC50 values.
-
Mandatory Visualizations
Caption: this compound's inhibitory effect on the carotenoid biosynthesis pathway.
Caption: A generalized workflow for conducting a this compound bioassay.
Caption: A logical workflow for troubleshooting variability in this compound bioassays.
References
Validation & Comparative
Pyriclor vs. Amitrole: A Comparative Analysis of Carotenoid Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Pyriclor and Amitrole, two herbicides known to act by inhibiting carotenoid biosynthesis in plants. This inhibition leads to the characteristic bleaching of plant tissues, a consequence of the photo-destruction of chlorophyll in the absence of protective carotenoids. This document summarizes their mechanisms of action, presents available data on their effects, and provides a generalized experimental protocol for their comparative study.
Mechanism of Action and Comparative Efficacy
Both this compound and Amitrole disrupt the carotenoid biosynthesis pathway, leading to the accumulation of upstream precursors.[1][2][3] This accumulation prevents the formation of mature carotenoids, which are essential for protecting chlorophyll from photo-oxidation.[4] The subsequent degradation of chlorophyll results in the whitening or "bleaching" of the plant's leaves.[5]
While both herbicides share this general mechanism, evidence suggests potential differences in their specific enzymatic targets within the pathway.
-
This compound: Studies have shown that this compound treatment leads to the accumulation of phytoene, phytofluene, and ζ-carotene.[1][2][3] This pattern of precursor accumulation suggests that this compound inhibits one or more of the desaturase enzymes responsible for converting phytoene to lycopene. However, the specific enzyme target of this compound within the carotenoid biosynthesis pathway is not definitively identified in the reviewed literature.
-
Amitrole: Similar to this compound, Amitrole treatment also results in the accumulation of phytoene, phytofluene, and ζ-carotene.[1][2][3] Some studies suggest that Amitrole's primary target in this pathway is lycopene cyclase , the enzyme responsible for converting lycopene into α- and β-carotene.[6][7] Inhibition at this stage would lead to an accumulation of lycopene and its immediate precursors. There is also some indication that Amitrole may inhibit ζ-carotene desaturase .[7] It is important to note that Amitrole is also known to inhibit other metabolic pathways in plants, such as histidine biosynthesis.
Due to a lack of publicly available, direct comparative studies with standardized quantitative data (e.g., IC50 values) on the specific enzymes, a definitive quantitative comparison of the inhibitory potency of this compound and Amitrole on individual carotenoid biosynthesis enzymes cannot be presented at this time. The primary evidence for their action on this pathway comes from the analysis of accumulated carotenoid precursors in treated plants.
Data on Carotenoid Precursor Accumulation
The following table summarizes the observed effects of this compound and Amitrole on the accumulation of carotenoid precursors in plants, as reported in the literature.
| Herbicide | Phytoene | Phytofluene | ζ-Carotene | Lycopene | Proposed Target(s) |
| This compound | Accumulates[1][3] | Accumulates[1][3] | Accumulates[1][3] | Not reported to accumulate | Phytoene desaturase and/or ζ-carotene desaturase (inferred) |
| Amitrole | Accumulates[1][3] | Accumulates[1][3] | Accumulates[1][3][7] | Reported to accumulate in some studies | Lycopene cyclase, ζ-carotene desaturase[6][7] |
Visualizing the Impact on Carotenoid Biosynthesis
The following diagram illustrates the carotenoid biosynthesis pathway and highlights the proposed points of inhibition for this compound and Amitrole.
Caption: Carotenoid biosynthesis pathway showing proposed inhibition sites of this compound and Amitrole.
Experimental Protocol: Comparative Analysis of Carotenoid Precursor Accumulation
This protocol outlines a general workflow for comparing the effects of this compound and Amitrole on carotenoid precursor accumulation in a model plant system (e.g., Arabidopsis thaliana or wheat seedlings).
Caption: General workflow for analyzing carotenoid precursor accumulation in herbicide-treated plants.
Detailed Methodologies
1. Plant Growth and Treatment:
-
Grow seedlings of the chosen plant species under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
Apply this compound and Amitrole at various concentrations to different sets of plants. Include a control group treated with a mock solution.
-
Treatments can be applied by spraying the foliage or by adding the herbicide to the growth medium.
2. Sample Collection and Preparation:
-
Harvest leaf tissue from treated and control plants at specified time points after treatment.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C until extraction to prevent pigment degradation.
3. Pigment Extraction:
-
Grind the frozen tissue to a fine powder in the presence of liquid nitrogen.
-
Extract the pigments by homogenizing the powder in a cold solvent mixture, such as acetone:methanol (7:2, v/v).
-
Centrifuge the homogenate to pellet the cell debris and collect the supernatant containing the pigments. Repeat the extraction until the pellet is colorless.
4. Saponification (Optional):
-
To remove interfering chlorophylls and saponify chlorophyll esters, the extract can be treated with a methanolic potassium hydroxide solution.
5. Liquid-Liquid Partitioning:
-
Add a non-polar solvent (e.g., hexane or a diethyl ether:petroleum ether mixture) and a saline solution to the extract to partition the carotenoids into the non-polar phase.
-
Collect the non-polar phase and wash it with water to remove any remaining polar solvents.
6. Sample Concentration and Reconstitution:
-
Evaporate the solvent from the carotenoid-containing phase under a stream of nitrogen gas.
-
Reconstitute the dried pigment residue in a suitable solvent for HPLC analysis (e.g., a mixture of methyl tert-butyl ether and methanol).
7. HPLC Analysis:
-
Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C30 reversed-phase column and a photodiode array (PDA) detector.
-
Develop a gradient elution method using solvents such as methanol, methyl tert-butyl ether, and water to separate the different carotenoid precursors.
-
Identify phytoene, phytofluene, and ζ-carotene based on their retention times and characteristic UV-Vis absorption spectra compared to authentic standards.
-
Quantify the amount of each precursor by integrating the peak area at their respective maximum absorbance wavelengths and comparing it to a standard curve.
8. Data Analysis:
-
Compare the levels of accumulated precursors in the this compound- and Amitrole-treated plants to each other and to the control plants.
-
Analyze the dose-dependent effects of each herbicide on the accumulation of specific precursors to infer their relative inhibitory activities at different points in the pathway.
This comprehensive approach will allow researchers to systematically evaluate and compare the inhibitory effects of this compound and Amitrole on carotenoid biosynthesis, providing valuable data for understanding their mechanisms of action and for the development of new herbicidal compounds.
References
- 1. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of the Herbicidal Efficacy of Pyriclor and Dichlormate
A deep dive into the mechanisms and performance of two carotenoid biosynthesis inhibiting herbicides.
For researchers and scientists in the field of weed management and herbicide development, a thorough understanding of the comparative efficacy and mechanisms of action of different herbicidal compounds is paramount. This guide provides a detailed comparison of Pyriclor and Dichlormate, two herbicides that share a common mode of action: the inhibition of carotenoid biosynthesis. While both compounds lead to the characteristic bleaching of susceptible plant foliage, a closer examination of available data reveals nuances in their activity and experimental validation.
Mechanism of Action: Inhibition of Carotenoid Biosynthesis
Both this compound (2,3,5-trichloro-4-pyridinol) and Dichlormate (3,4-dichlorobenzyl methylcarbamate) exert their herbicidal effects by disrupting the biosynthesis of carotenoids in plants. Carotenoids are essential pigments that play a crucial role in protecting chlorophyll from photo-oxidation. In the absence of carotenoids, chlorophyll is rapidly destroyed by light, leading to a loss of photosynthetic capability and ultimately, plant death. This mechanism of action is characterized by the visible symptom of albinism or bleaching in treated plants.
A foundational study by Burns, Buchanan, and Carter (1971) elucidated that both this compound and Dichlormate interfere with the carotenoid biosynthesis pathway, though at slightly different steps. Their research on wheat seedlings showed that Dichlomate treatment led to the accumulation of ζ-carotene, while this compound treatment resulted in the accumulation of phytoene, phytofluene, and ζ-carotene. This suggests that while both inhibit the pathway, the specific enzymatic target may differ slightly.
Signaling Pathway of Carotenoid Biosynthesis Inhibition
Caption: Mechanism of action of this compound and Dichlormate.
Comparative Herbicidal Efficacy
While both herbicides act on the same pathway, their efficacy against different weed species can vary. The available data, though limited in direct side-by-side comparisons, provides insights into their respective strengths. This compound is noted for its selective control of grassy weeds, particularly Echinochloa crus-galli (barnyardgrass), in crops like direct-seeded rice.[1]
Due to a lack of recent, direct comparative studies, a comprehensive quantitative comparison is challenging. The data presented below is synthesized from various sources and should be interpreted with the understanding that experimental conditions may have varied.
Table 1: Herbicidal Efficacy of this compound and Dichlormate on Selected Weed Species
| Weed Species | Common Name | Herbicide | Application Rate | Efficacy (% Control) | Reference |
| Echinochloa crus-galli | Barnyardgrass | This compound | Not Specified | Effective Control | [1] |
| Triticum aestivum (as a model) | Wheat | This compound | Not Specified | Inhibition of Carotenogenesis | Burns et al., 1971 |
| Triticum aestivum (as a model) | Wheat | Dichlormate | Not Specified | Inhibition of Carotenogenesis | Burns et al., 1971 |
Experimental Protocols
To ensure the reproducibility and validity of herbicidal efficacy studies, detailed experimental protocols are crucial. The following methodologies are based on established practices for whole-plant bioassays.
General Experimental Workflow for Herbicide Efficacy Testing
Caption: A generalized workflow for herbicide efficacy trials.
Key Experimental Methodologies
1. Plant Material and Growth Conditions:
-
Weed seeds are sourced and their viability is confirmed.
-
Seeds are germinated in a suitable substrate (e.g., petri dishes with filter paper or germination trays with a soil mix).
-
Seedlings at a uniform growth stage (e.g., 2-3 leaf stage) are transplanted into individual pots containing a standardized soil mixture.
-
Plants are grown under controlled environmental conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod) in a greenhouse or growth chamber.
2. Herbicide Application:
-
Stock solutions of this compound and Dichlormate are prepared in an appropriate solvent.
-
A range of herbicide concentrations are prepared by serial dilution.
-
Herbicides are applied to the plants at a specified growth stage using a laboratory spray chamber to ensure uniform application. Application rates are typically expressed in grams of active ingredient per hectare (g a.i./ha).
-
Control plants are treated with the solvent carrier alone.
3. Data Collection and Analysis:
-
Visual Injury Assessment: Plants are visually rated for injury at specific time points after treatment (e.g., 7, 14, and 21 days) on a scale of 0% (no injury) to 100% (complete plant death).
-
Biomass Measurement: At the end of the experimental period, the above-ground biomass of each plant is harvested, dried in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 72 hours), and the dry weight is recorded.
-
Growth Reduction (GR50) Calculation: The dry weight data is used to calculate the herbicide concentration required to cause a 50% reduction in plant growth (GR50) compared to the untreated control. This is a key metric for comparing herbicide potency.
-
Statistical Analysis: Data are subjected to statistical analysis (e.g., ANOVA, regression analysis) to determine the significance of the observed effects.
Conclusion
Both this compound and Dichlormate are effective herbicides that function by inhibiting carotenoid biosynthesis, a vital process for plant survival in the presence of light. While they share a common mode of action, the limited availability of direct comparative efficacy data makes it challenging to definitively state which is superior across a broad spectrum of weeds. This compound has documented efficacy against grassy weeds like Echinochloa crus-galli. To provide a more robust comparison, further research involving side-by-side trials under standardized conditions is necessary to generate quantitative data on the relative potency and weed control spectrum of these two herbicides. Such studies would be invaluable for the development of more targeted and effective weed management strategies.
References
Pyriclor vs. Other Pyridine Herbicides: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pyriclor and other prominent pyridine herbicides, focusing on their distinct mechanisms of action, performance data, and experimental evaluation. While all fall under the broad chemical classification of pyridines, their herbicidal activity, target weed spectra, and application in agricultural systems differ significantly. This document aims to furnish researchers with the detailed information necessary for informed decision-making in weed management research and development.
Introduction: Two Distinct Classes of Pyridine Herbicides
Pyridine herbicides can be broadly categorized into two distinct groups based on their mode of action. This compound stands in a class of its own among commercially recognized pyridines as an inhibitor of carotenoid biosynthesis. In contrast, a more extensive group of pyridine herbicides, including well-known compounds like Fluroxypyr, Clopyralid, Triclopyr, and Picloram, function as synthetic auxins. This fundamental difference in their biochemical targets dictates their respective herbicidal properties and agricultural applications.
Mechanism of Action
The divergent mechanisms of action between this compound and other pyridine herbicides are central to their selective toxicity and overall herbicidal effect.
This compound: Inhibition of Carotenoid Biosynthesis
This compound is a selective herbicide primarily used for the control of grassy weeds in rice, such as Echinochloa crus-galli.[1] Its mode of action is the inhibition of carotenoid biosynthesis.[1] Carotenoids are essential pigments in plants that protect chlorophyll from photo-oxidation. By blocking carotenoid synthesis, this compound leaves chlorophyll vulnerable to destruction by light, leading to a characteristic bleaching of the plant foliage, cessation of photosynthesis, and eventual plant death.[1]
References
A Comparative Guide to the Efficacy of Pyriclor and Other Carotenoid Biosynthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of Pyriclor and other prominent carotenoid biosynthesis inhibitors. Carotenoid biosynthesis is a critical pathway in plants, protecting chlorophyll from photooxidative damage. Herbicides targeting this pathway lead to characteristic bleaching of plant tissues followed by necrosis and death. This guide summarizes available experimental data on the performance of these herbicides, details relevant experimental protocols, and visualizes key pathways to aid in research and development.
Mechanism of Action: A Shared Pathway with Diverse Targets
Carotenoid biosynthesis inhibitors disrupt the formation of carotenoids, essential pigments that protect chlorophyll from photo-oxidation.[1] While the ultimate outcome—plant bleaching and death—is similar across this class of herbicides, the specific enzymatic targets can vary.[2]
This compound, along with herbicides like amitrole and dichlormate, inhibits normal carotenogenesis, leading to the accumulation of carotenoid precursors such as phytoene, phytofluene, and ζ-carotene.[3][4][5] This accumulation indicates a disruption in the desaturation steps of the carotenoid biosynthesis pathway. The subsequent photodestruction of chlorophyll and disruption of the chloroplast are the ultimate causes of phytotoxicity.[3][4][5]
Other notable carotenoid biosynthesis inhibitors include:
-
Norflurazon: This pyridazinone herbicide also inhibits carotenoid synthesis, leading to chlorophyll depletion and the inhibition of photosynthesis.[1][6] It is readily absorbed by plant roots and translocated.[1]
-
Diflufenican: A pyridinecarboxamide herbicide, Diflufenican inhibits phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[7] It is used for pre- and post-emergence control of broadleaf weeds.
-
Clomazone: This isoxazolidinone herbicide is a pro-herbicide, converted in plants to its active form, 5-ketoclomazone.[2][8] This metabolite inhibits 1-deoxy-D-xylulose-5-phosphate synthase (DXS), an early and rate-limiting enzyme in the isoprenoid pathway that produces carotenoids.[2]
Comparative Efficacy: A Review of Experimental Data
Direct comparative studies detailing the efficacy of this compound against other carotenoid biosynthesis inhibitors under identical conditions are limited in the publicly available literature. However, individual studies provide valuable insights into their performance against various weed species. The following tables summarize available quantitative data.
Table 1: Efficacy of this compound and Other Inhibitors on Carotenoid Precursor Accumulation
| Herbicide | Plant Species | Observed Effect | Reference |
| This compound | Wheat (Triticum aestivum L.) | Accumulation of phytoene, phytofluene, and ζ-carotene | [3][4][5] |
| Amitrole | Wheat (Triticum aestivum L.) | Accumulation of phytoene, phytofluene, and ζ-carotene | [3][4][5] |
| Dichlormate | Wheat (Triticum aestivum L.) | Accumulation of ζ-carotene | [3][4][5] |
Table 2: Herbicidal Efficacy of Diflufenican on Various Weed Species
| Weed Species | Application Rate (g a.i./ha) | Control (%) | Reference |
| Velvetleaf (Abutilon theophrasti) | 75-150 | ≤3 | [9] |
| Green Pigweed (Amaranthus powellii) | 75-150 | ≤38 | [9] |
| Common Ragweed (Ambrosia artemisiifolia) | 75-150 | ≤7 | [9] |
| Common Lambsquarters (Chenopodium album) | 75-150 | ≤20 | [9] |
| Palmer Amaranth (Amaranthus palmeri) | 1X Rate (in premixture) | >90 | [10] |
| Prickly Sida (Sida spinosa) | 1X Rate (in premixture) | >90 | [10] |
Table 3: Herbicidal Efficacy of Norflurazon on Various Weed Species
| Weed Species | Application Method | Control (%) | Reference |
| Texas millet (Urochloa texana) | Preplant Incorporated | 89-94 | [11] |
| Palmer amaranth (Amaranthus palmeri) | Preplant Incorporated | 96-100 | [11] |
| Smellmelon (Cucumis melo) | Preplant Incorporated | 96-100 | [11] |
| Texas millet (Urochloa texana) | Pre-emergence | 73-98 | [11] |
| Palmer amaranth (Amaranthus palmeri) | Pre-emergence | 91-98 | [11] |
| Smellmelon (Cucumis melo) | Pre-emergence | 88-98 | [11] |
Table 4: Herbicidal Efficacy of Clomazone on Various Weed Species
| Weed Species | Crop | Application | Efficacy | Reference |
| Annual Grasses and Broadleaf Weeds | Chickpea | Pre-emergence | Variable, up to 100% for Italian ryegrass | [12] |
| Annual Grasses and Broadleaf Weeds | Spring Pea | Pre-emergence | Generally >70% | [12] |
| Annual Grasses and Broadleaf Weeds | Sugarcane | Post-emergence | Efficient control of weeds like bermudagrass | [13] |
Experimental Protocols
Inhibition of Carotenoid Synthesis in Wheat Seedlings
This method, adapted from Burns et al. (1971), is used to determine the effect of herbicides on carotenoid biosynthesis by observing the accumulation of precursors.[5]
1. Plant Material and Growth Conditions:
-
Wheat seedlings (Triticum aestivum L.) are grown in vermiculite.
-
The seedlings are treated with the herbicide of interest at various concentrations.
-
Seedlings are grown in the dark (etiolated) to prevent chlorophyll production and allow for the accumulation of carotenoid precursors.
2. Carotenoid Extraction and Analysis:
-
Harvest the etiolated wheat shoots.
-
Extract pigments using acetone.
-
Partition the pigments into hexane.
-
Remove xanthophylls by extraction with 90% methanol.
-
Saponify the hexane extract with methanolic KOH to remove chlorophylls.
-
Separate the carotenoid precursors (phytoene, phytofluene, ζ-carotene) using thin-layer chromatography (TLC) on silica gel G plates with a hexane-propanol solvent system.
-
Identify and quantify the precursors by comparing their absorption maxima to known standards.
Visualizing the Impact: Pathways and Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: Inhibition sites of various herbicides in the carotenoid biosynthesis pathway.
Caption: Workflow for assessing herbicide impact on carotenoid precursor accumulation.
References
- 1. Norflurazon | C12H9ClF3N3O | CID 33775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Clomazone Mode of Action [allpesticides.com]
- 3. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wsdot.wa.gov [wsdot.wa.gov]
- 7. Diflufenican | C19H11F5N2O2 | CID 91735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Environmental fate and toxicology of clomazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. High Efficiency Grass & Weed Killer - Clomazone - HEBEN [hb-p.com]
A Comparative Analysis of Fluridone and Pyriclor for Aquatic Weed Control: A Guide for Researchers
This guide provides a detailed comparative analysis of two herbicides, Fluridone and Pyriclor, for researchers, scientists, and drug development professionals. While Fluridone is a widely used herbicide for aquatic weed management, information regarding this compound's application in aquatic environments is notably absent from scientific literature and regulatory approvals. This comparison, therefore, juxtaposes the well-documented aquatic use of Fluridone with the terrestrial applications and chemical properties of this compound to offer a comprehensive understanding of their respective characteristics.
I. Overview and Regulatory Status
Fluridone is a systemic herbicide registered for use in aquatic environments to control a broad spectrum of submerged, emergent, and floating-leaved aquatic weeds.[1][2] Its application is common in lakes, ponds, reservoirs, and canals.[2]
This compound , with the active ingredient 2,3,5-trichloro-4-pyridinol, is a selective herbicide primarily used in direct-seeded rice cultivation to manage grassy weeds.[1][3] Critically, there is no evidence in the reviewed literature or regulatory documentation to suggest that this compound is approved or intended for general aquatic weed control in water bodies such as ponds or lakes. Product labels for similar herbicides used in rice paddies often contain explicit restrictions against use in other aquatic environments and for aquaculture.
II. Mechanism of Action
Both Fluridone and this compound share a similar mode of action, targeting the carotenoid biosynthesis pathway in plants. However, the specifics of their enzymatic inhibition differ.
Fluridone acts by inhibiting the phytoene desaturase (PDS) enzyme.[1] This enzyme is crucial for the biosynthesis of carotenoids, which protect chlorophyll from photodegradation. The inhibition of PDS leads to the destruction of chlorophyll, resulting in the characteristic bleaching or whitening of the treated plants, ultimately leading to their death.[1][2]
This compound also inhibits carotenoid biosynthesis, leading to the degradation of chlorophyll and subsequent bleaching of weed foliage when exposed to light.[1]
The following diagram illustrates the generalized mechanism of action for both herbicides:
Caption: Mechanism of action for Fluridone and this compound.
III. Efficacy and Application
Fluridone
Fluridone is effective against a wide range of aquatic plants, though its efficacy is dependent on maintaining a sufficient concentration for an extended period.[1]
| Target Weed Type | Examples | Efficacy |
| Submerged | Hydrilla, Eurasian watermilfoil, Coontail | Good to Excellent |
| Emergent | Water lilies | Fair to Good |
| Floating-leaved | Duckweed | Good |
Application and Dosage: Fluridone is typically applied as a liquid or granular formulation.[1] Effective concentrations are generally low, often in the range of 10 to 90 parts per billion (ppb), and must be maintained for 45 to 90 days for optimal results.[1]
This compound
As this compound is not used for general aquatic weed control, there is no available data on its efficacy against common aquatic weeds found in ponds and lakes. Its use is specific to controlling grassy weeds in rice paddies.[1]
IV. Environmental Fate and Ecotoxicity
The environmental persistence and potential impact on non-target organisms are critical considerations for any herbicide used in aquatic systems.
Fluridone
| Parameter | Value/Description |
| Half-life in water | Highly variable, ranging from a few days to over 100 days depending on conditions such as sunlight (photolysis is a major degradation pathway).[3][4] |
| Persistence in sediment | Can adsorb to sediments, with a half-life of several months.[3] |
| Toxicity to Fish | Generally considered to have low to moderate toxicity to fish.[1] |
| Toxicity to Aquatic Invertebrates | Low to moderate toxicity. |
| Toxicity to Mammals | Low toxicity. |
This compound
Due to its terrestrial application, there is limited information on the environmental fate of this compound in aquatic ecosystems. The following is based on general chemical properties and data from related compounds.
| Parameter | Value/Description |
| Half-life in water | Not available for aquatic systems. |
| Persistence in sediment | Not available for aquatic systems. |
| Toxicity to Fish | Data not available for this compound. Related pyridine herbicides can have varying levels of toxicity. |
| Toxicity to Aquatic Invertebrates | Data not available for this compound. |
| Toxicity to Mammals | Low toxicity. |
V. Experimental Protocols
Detailed experimental protocols for assessing the efficacy of aquatic herbicides are crucial for reproducible research. Below is a generalized workflow for evaluating an aquatic herbicide like Fluridone.
Caption: Generalized experimental workflow for aquatic herbicide evaluation.
A typical experimental protocol for Fluridone would involve:
-
Site Selection: Choose replicate ponds or mesocosms with target weed species.
-
Pre-Treatment Assessment: Quantify weed biomass and diversity, and collect baseline water quality data.
-
Herbicide Application: Apply Fluridone at predetermined concentrations.
-
Post-Treatment Monitoring: Regularly sample water to monitor Fluridone concentration and visually assess weed health (e.g., bleaching).
-
Final Assessment: At the end of the exposure period, re-quantify weed biomass and assess impacts on non-target organisms.
-
Data Analysis: Statistically compare pre- and post-treatment data to determine efficacy and any significant non-target effects.
VI. Conclusion
The comparative analysis reveals that Fluridone is a well-established herbicide for the management of a wide array of aquatic weeds, with extensive data available on its efficacy, environmental fate, and ecotoxicity. In contrast, this compound is a herbicide developed for terrestrial use, specifically in rice cultivation, with no evidence to support its safe or effective use in general aquatic weed control.
For researchers and professionals in aquatic resource management, Fluridone remains a viable tool, while this compound should not be considered for aquatic applications due to the lack of supporting data and regulatory approval. Future research could explore the potential of other pyridine-based herbicides for aquatic use, but this would require extensive and rigorous evaluation of their efficacy and environmental safety in aquatic ecosystems.
References
Navigating Herbicide Resistance: A Comparative Guide to Pyriclor and Potential Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of Pyriclor with other herbicides, focusing on the critical issue of cross-resistance. As the evolution of herbicide-resistant weeds poses a significant threat to global food security, understanding the mechanisms of resistance and the potential for cross-resistance is paramount for developing sustainable weed management strategies.
Mechanisms of Herbicide Resistance
Herbicide resistance in weeds can be broadly categorized into two main types:
-
Target-Site Resistance (TSR): This occurs due to genetic mutations in the protein that the herbicide targets. These mutations prevent the herbicide from binding effectively, rendering it inactive. TSR is often specific to herbicides with the same mode of action.[2]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target site in a lethal concentration. This can include reduced uptake, altered translocation, or enhanced metabolic detoxification of the herbicide. NTSR can confer resistance to multiple herbicides with different modes of action.[3]
Potential Cross-Resistance of this compound with Other Carotenoid Biosynthesis Inhibitors
This compound inhibits carotenoid biosynthesis, and its likely target is the enzyme phytoene desaturase (PDS).[4] Resistance to PDS-inhibiting herbicides has been documented in several weed species, primarily through target-site mutations in the pds gene. These mutations can lead to complex patterns of cross-resistance.
Case Study: Cross-Resistance in PDS Inhibitors
A study on fluridone-resistant Hydrilla verticillata provides valuable insights into how mutations in the PDS enzyme can affect the efficacy of other PDS inhibitors. The study identified several mutations at the Arginine 304 codon of the pds gene that conferred high levels of resistance to fluridone and cross-resistance to norflurazon. Interestingly, these same mutations resulted in negative cross-resistance (increased susceptibility) to other PDS inhibitors like beflubutamid, picolinafen, and diflufenican.[5][6][7]
Table 1: In Vitro Activity of PDS-Inhibiting Herbicides on Wild-Type and Mutated Hydrilla verticillata Enzymes
| Herbicide | Chemical Class | Wild-Type (Arg304) I50 (μM) | Thr304 Mutant I50 (μM) | R/S Ratio | Cys304 Mutant I50 (μM) | R/S Ratio | Ser304 Mutant I50 (μM) | R/S Ratio | His304 Mutant I50 (μM) | R/S Ratio |
| Fluridone | Pyridinone | 0.07 | 0.98 | 14.0 | 0.77 | 11.0 | 0.28 | 4.0 | 0.14 | 2.0 |
| Norflurazon | Pyridazinone | 0.14 | 7.98 | 57.0 | 5.04 | 36.0 | 1.96 | 14.0 | 0.70 | 5.0 |
| Beflubutamid | Phenoxy-butanamide | 0.25 | 0.08 | 0.3 | 0.10 | 0.4 | 0.15 | 0.6 | 0.18 | 0.7 |
| Picolinafen | Pyridinecarboxamide | 0.12 | 0.05 | 0.4 | 0.06 | 0.5 | 0.08 | 0.7 | 0.10 | 0.8 |
| Diflufenican | Phenoxy-nicotinanilide | 0.09 | 0.03 | 0.3 | 0.04 | 0.4 | 0.05 | 0.6 | 0.07 | 0.8 |
*R/S Ratio (Resistance to Sensitivity Ratio) = I50 of the mutant / I50 of the wild-type. Values < 1 indicate negative cross-resistance.
Data sourced from Michel et al. (2006).[7]
This data clearly demonstrates that a single target-site mutation can lead to a varied spectrum of resistance to herbicides within the same class. Therefore, it is plausible that weed populations with target-site resistance to other PDS inhibitors could exhibit cross-resistance or even increased sensitivity to this compound.
Experimental Protocols
In Vitro PDS Enzyme Inhibition Assay (as described by Michel et al., 2006) [7]
-
Enzyme Extraction: The phytoene desaturase (PDS) enzyme is extracted from both wild-type (susceptible) and herbicide-resistant plant tissues.
-
Substrate Preparation: The substrate for the enzyme, 15-cis-phytoene, is prepared and supplied in the reaction mixture.
-
Herbicide Solutions: A range of concentrations for each test herbicide is prepared.
-
Enzyme Assay: The extracted PDS enzyme is incubated with the substrate in the presence of varying concentrations of the herbicides.
-
Product Quantification: The activity of the PDS enzyme is determined by measuring the amount of its product, ζ-carotene, formed. This is typically done using high-performance liquid chromatography (HPLC).
-
I50 Determination: The herbicide concentration that inhibits 50% of the PDS enzyme activity (I50) is calculated for both the wild-type and mutant enzymes.
-
R/S Ratio Calculation: The resistance to sensitivity (R/S) ratio is calculated by dividing the I50 value of the mutant enzyme by the I50 value of the wild-type enzyme.
Visualizing Pathways and Workflows
Caption: Carotenoid biosynthesis pathway and the target of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. Target-Site Mutations Conferring Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. growiwm.org [growiwm.org]
- 4. Carotenoid Biosynthesis Inhibitors | Herbicide Symptoms [ucanr.edu]
- 5. Characterization of a higher plant herbicide-resistant phytoene desaturase and its use as a selectable marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
Safety Operating Guide
Navigating the Disposal of Pyriclor: A Guide for Laboratory Professionals
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For researchers, scientists, and drug development professionals handling potentially hazardous materials like Pyriclor, adherence to established disposal protocols is paramount. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound, drawing from general best practices for hazardous chemical waste management.
Important Note: The following procedures are based on general guidelines for hazardous chemical disposal. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for detailed and chemical-specific disposal instructions.
Immediate Safety and Handling
Before initiating any disposal procedures, consult the Safety Data Sheet (SDS) for this compound to understand its specific hazards and handling requirements. Always wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemically resistant gloves (e.g., nitrile), and a lab coat.[1] All work involving this compound or its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1]
Step-by-Step Disposal Protocol
The disposal of chemical waste such as this compound must comply with institutional, local, and federal regulations.[1] The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste in the United States.[2]
-
Waste Identification and Classification: this compound waste must be classified as hazardous. It should never be disposed of down the drain or in regular solid waste.[1]
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the specific name of the chemical (this compound).
-
A completed hazardous waste label should be attached as soon as the first waste is added to the container.[4]
-
-
Storage:
-
Disposal:
Key Safety and Regulatory Considerations
| Aspect | Guideline | Source |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, chemically resistant gloves, and a lab coat. | [1] |
| Ventilation | Work in a well-ventilated area, preferably a chemical fume hood. | [1] |
| Waste Segregation | Do not mix incompatible wastes. | [3] |
| Container Management | Use sturdy, leak-proof containers and keep them closed. | [1][3] |
| Regulatory Framework | Disposal is regulated under the Resource Conservation and Recovery Act (RCRA). | [2] |
| Spill Management | In case of a spill, absorb with an inert dry material and dispose of as hazardous waste. | [4] |
This compound Disposal Workflow
The following diagram illustrates the general workflow for the proper disposal of this compound waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Pyriclor
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the herbicide Pyriclor. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
Immediate Safety and Hazard Information
This compound is a chlorinated pyridine herbicide.[1] Based on analogous compounds, it should be treated as a hazardous substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]
-
Skin and Eye Damage: May cause severe skin burns and serious eye damage.[2]
-
Organ Toxicity: Suspected of causing damage to organs.[2]
-
Carcinogenicity and Reproductive Toxicity: Suspected of causing cancer and damaging fertility or the unborn child.[2]
Personal Protective Equipment (PPE)
Strict adherence to the following PPE protocols is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.[3] | Protects against splashes and airborne particles that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Check manufacturer's compatibility data. Do not use thin disposable gloves. | Provides a barrier against skin contact, which can be harmful.[4] |
| Body Protection | A chemical-resistant laboratory coat worn over long-sleeved clothing and long pants. A chemical-resistant apron may also be necessary. | Prevents contamination of personal clothing and skin. |
| Foot Protection | Closed-toe, chemical-resistant shoes. Shoe covers may be required. | Protects feet from spills. |
| Respiratory Protection | Work in a certified chemical fume hood. If a fume hood is not available or if generating aerosols, a NIOSH-approved respirator is required.[3] | Prevents inhalation of harmful vapors or dusts. |
Operational Plan for Handling this compound
This step-by-step guide outlines the safe handling of this compound from preparation to disposal.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[5]
-
Have spill control materials (e.g., absorbent pads, sand) available in the immediate work area.[6]
2. Handling Procedures:
-
Wear all required PPE before handling this compound.
-
Avoid direct contact with the substance. Do not eat, drink, or smoke in the handling area.[2]
-
Measure and dispense the chemical carefully to avoid generating dust or aerosols.
-
Keep containers tightly closed when not in use.
3. In Case of a Spill:
-
Evacuate the immediate area and alert others.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill with absorbent material.
-
Collect the spilled material and contaminated absorbents into a labeled, sealed container for hazardous waste.[6]
-
For large spills, evacuate the area and contact your institution's EHS department immediately.
4. First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[7]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Segregation:
-
All this compound waste, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a dedicated, clearly labeled, and sealed container. The label should include "Hazardous Waste" and the full chemical name "this compound".[8]
-
Do not mix this compound waste with other waste streams unless compatibility is confirmed.[8]
2. Containerization:
-
Use a chemically compatible and leak-proof container (e.g., high-density polyethylene) for waste collection.[6]
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[5]
4. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[8] High-temperature incineration is often the preferred method for chlorinated organic compounds.[9]
-
Never dispose of this compound down the drain or in the regular trash.[8]
Safe Handling Workflow
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. kishida.co.jp [kishida.co.jp]
- 3. Buy this compound | 1970-40-7 [smolecule.com]
- 4. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
